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Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 3-Bromo-5-methoxycarbonyl-4-methyl-phenylboronic acid: A Key Building Block for Advanced Synthesis

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of 3-Bromo-5-methoxycarbonyl-4-methyl-phenylboronic acid, a versatile trifunctional reagent crucial f...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 3-Bromo-5-methoxycarbonyl-4-methyl-phenylboronic acid, a versatile trifunctional reagent crucial for the synthesis of complex molecular architectures. As a Senior Application Scientist, this document aims to deliver not just data, but actionable insights into its properties and applications, particularly within the realm of medicinal chemistry and materials science.

Core Compound Identification and Properties

3-Bromo-5-methoxycarbonyl-4-methyl-phenylboronic acid is a substituted aromatic boronic acid. The presence of three distinct functional groups—a bromine atom, a methoxycarbonyl group, and a boronic acid moiety—on a methylated phenyl scaffold makes it a highly valuable and versatile building block in organic synthesis.

Synonyms: [3-Bromo-5-(methoxycarbonyl)-4-methylphenyl]boronic acid, Benzoic acid, 5-borono-3-bromo-2-methyl-, methyl ester[1]

Physical and Chemical Properties
PropertyValueReference
CAS Number 2408429-88-7[1]
Molecular Formula C₉H₁₀BBrO₄[1]
Molecular Weight 272.89 g/mol [1]
Appearance White to off-white solid (predicted)
Melting Point High-melting solid (estimated)[2][3]
Boiling Point Not available
Solubility Soluble in polar organic solvents (e.g., THF, Dioxane, Acetone). Low solubility in non-polar solvents (e.g., Hexane).

The Synthetic Powerhouse: The Suzuki-Miyaura Cross-Coupling Reaction

The primary utility of 3-Bromo-5-methoxycarbonyl-4-methyl-phenylboronic acid lies in its application as a coupling partner in the Suzuki-Miyaura reaction. This palladium-catalyzed cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbon atoms. The reaction's mild conditions, high functional group tolerance, and commercial availability of a vast array of boronic acids and organohalides have cemented its importance in the synthesis of biaryls, a common motif in pharmaceuticals and functional materials.[4]

The general mechanism of the Suzuki-Miyaura coupling is a catalytic cycle involving three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (an aryl, vinyl, or alkyl halide).

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center, typically facilitated by a base.

  • Reductive Elimination: The two organic partners are eliminated from the palladium complex, forming the new carbon-carbon bond and regenerating the Pd(0) catalyst.

The presence of both a boronic acid and a bromine atom on the target molecule allows for sequential, regioselective cross-coupling reactions, providing a strategic advantage in the synthesis of complex, unsymmetrical biaryl compounds.

Experimental Protocol: A Representative Suzuki-Miyaura Coupling

The following is a detailed, self-validating protocol for a typical Suzuki-Miyaura cross-coupling reaction using a substituted phenylboronic acid like 3-Bromo-5-methoxycarbonyl-4-methyl-phenylboronic acid. The causality behind each experimental choice is explained to provide a deeper understanding of the process.

Objective: To synthesize a biaryl compound via the coupling of an aryl bromide with 3-Bromo-5-methoxycarbonyl-4-methyl-phenylboronic acid.
Materials:
  • Aryl bromide (1.0 equivalent)

  • 3-Bromo-5-methoxycarbonyl-4-methyl-phenylboronic acid (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 equivalents)

  • Triphenylphosphine (PPh₃) or a more electron-rich ligand like SPhos (0.04 equivalents)

  • Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (2.5 equivalents)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane or a Toluene/Ethanol/Water mixture)

Experimental Workflow Diagram

Suzuki_Coupling_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification prep1 Degas Solvent prep2 Weigh Reagents under Inert Atmosphere prep1->prep2 Use in next step react1 Combine Reagents in Flask prep2->react1 react2 Add Degassed Solvent react1->react2 react3 Heat and Stir Reaction Mixture react2->react3 workup1 Cool and Quench Reaction react3->workup1 workup2 Liquid-Liquid Extraction workup1->workup2 workup3 Dry and Concentrate Organic Phase workup2->workup3 workup4 Purify by Column Chromatography workup3->workup4 end Final Product workup4->end Characterize Product

Caption: A streamlined workflow for the Suzuki-Miyaura cross-coupling reaction.

Step-by-Step Methodology:
  • Inert Atmosphere Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), 3-Bromo-5-methoxycarbonyl-4-methyl-phenylboronic acid (1.2 mmol), the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol), the ligand (e.g., PPh₃, 0.04 mmol), and the base (e.g., K₂CO₃, 2.5 mmol). The use of an inert atmosphere (e.g., nitrogen or argon) is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.

  • Solvent Addition: Add the degassed solvent (e.g., 10 mL of 1,4-Dioxane) to the flask via a syringe. Degassing the solvent (e.g., by sparging with an inert gas or through freeze-pump-thaw cycles) is essential to remove dissolved oxygen which can interfere with the catalytic cycle.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete (as indicated by the consumption of the limiting reagent), cool the mixture to room temperature. Dilute the reaction mixture with water and an organic solvent (e.g., ethyl acetate).

  • Extraction: Transfer the mixture to a separatory funnel and separate the aqueous and organic layers. Extract the aqueous layer two more times with the organic solvent. The purpose of the aqueous work-up is to remove the inorganic base and salts.

  • Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. This step removes residual water and solvent to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to obtain the pure biaryl product.

Safety and Handling

As a professional in a laboratory setting, adherence to safety protocols is paramount. While a specific Safety Data Sheet (SDS) for 3-Bromo-5-methoxycarbonyl-4-methyl-phenylboronic acid is not widely available, the hazard profile can be inferred from data on similar compounds.

  • General Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid breathing dust.[1] Avoid contact with skin, eyes, and clothing.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Hazards: Phenylboronic acids are generally considered to be of low to moderate toxicity. However, they can be irritants. The primary hazards associated with similar compounds are:

    • Skin Irritation: May cause skin irritation.[1]

    • Eye Irritation: May cause serious eye irritation.[1]

    • Respiratory Irritation: May cause respiratory irritation if inhaled.[1]

  • First Aid:

    • In case of skin contact: Wash with plenty of soap and water.

    • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

    • If inhaled: Move person into fresh air.

    • If swallowed: Rinse mouth. Do NOT induce vomiting.

Always consult the most up-to-date SDS for any chemical before use.

Logical Relationships in Synthesis

The strategic use of 3-Bromo-5-methoxycarbonyl-4-methyl-phenylboronic acid in multi-step synthesis relies on the differential reactivity of its functional groups. The following diagram illustrates a logical pathway for its application.

Synthetic_Strategy cluster_path1 Pathway 1: Suzuki Coupling First cluster_path2 Pathway 2: Functionalization of Bromine First cluster_path3 Pathway 3: Ester Modification start 3-Bromo-5-methoxycarbonyl- 4-methyl-phenylboronic acid path1_step1 Suzuki Coupling at Boronic Acid start->path1_step1 path2_step1 Reaction at Bromine (e.g., another cross-coupling) start->path2_step1 path3_step1 Hydrolysis of Ester to Carboxylic Acid start->path3_step1 path1_step2 Further Functionalization at Bromine path1_step1->path1_step2 final_product Diverse and Complex Molecules path1_step2->final_product path2_step2 Suzuki Coupling at Boronic Acid path2_step1->path2_step2 path2_step2->final_product path3_step2 Amide Coupling or other transformations path3_step1->path3_step2 path3_step2->final_product

Caption: Strategic pathways for the synthetic use of the title compound.

Conclusion

3-Bromo-5-methoxycarbonyl-4-methyl-phenylboronic acid is a powerful and versatile tool for the modern synthetic chemist. Its trifunctional nature allows for the strategic and regioselective construction of complex molecular frameworks, particularly through the robust and reliable Suzuki-Miyaura cross-coupling reaction. A thorough understanding of its properties, reactivity, and safe handling procedures, as outlined in this guide, will enable researchers, scientists, and drug development professionals to effectively harness its synthetic potential in their pursuit of novel and impactful molecules.

References

  • Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Future Journal of Pharmaceutical Sciences. 2022. Available at: [Link]

  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry. 2018. Available at: [Link]

  • CAS Common Chemistry. 3-Mercaptopropanenitrile. Available at: [Link]

  • Royal Society of Chemistry. Enantioselective synthesis of chiral heterocyclic biaryls via asymmetric Suzuki–Miyaura cross-coupling of 3-bromopyridine derivatives. Organic & Biomolecular Chemistry. 2019. Available at: [Link]

  • NextSDS. (3-BROMO-5-METHOXY-4-PYRIDINYL)BORONIC ACID — Chemical Substance Information. Available at: [Link]

  • ResearchGate. Enantioselective Synthesis of Chiral Heterocyclic Biaryls via Asymmetric Suzuki-Miyaura Cross-coupling of 3-bromopyridine-4-carboxamides. Available at: [Link]

  • DC Chemicals. Eucalyptin MSDS. Available at: [Link]

  • PubChem. 1-Cyclopentyl-2-cyclopropylcyclopentane. Available at: [Link]

  • NIST. Cyclopentane, hexyl-. Available at: [Link]

Sources

Foundational

Solubility Profile and Handling Protocols for 3-Bromo-5-methoxycarbonyl-4-methyl-phenylboronic Acid in Organic Solvents

Executive Summary The compound 3-Bromo-5-methoxycarbonyl-4-methyl-phenylboronic acid (CAS: 2408429-88-7) presents a highly complex solvation profile due to the competing physicochemical properties of its functional group...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 3-Bromo-5-methoxycarbonyl-4-methyl-phenylboronic acid (CAS: 2408429-88-7) presents a highly complex solvation profile due to the competing physicochemical properties of its functional groups. While the bromo and methyl substituents drive lipophilicity, the methoxycarbonyl ester introduces dipole-dipole interactions, and the boronic acid moiety dictates a strong hydrogen-bonding network. Furthermore, like all arylboronic acids, this compound is subject to a dynamic, temperature-dependent dehydration equilibrium, forming cyclic anhydrides (boroxines) in solution.

This technical guide synthesizes the mechanistic foundations of its solubility, provides extrapolated quantitative data based on structural analogs, and details a self-validating experimental protocol for accurate solubility determination.

Mechanistic Foundations of Solvation

To accurately predict and manipulate the solubility of this compound, researchers must account for two primary mechanistic drivers: substituent effects and the intrinsic boroxine equilibrium.

Substituent-Driven Solvation Dynamics

The solubility of substituted phenylboronic acids is not governed by a single functional group but by the synergistic effects of the entire aromatic system:

  • Boronic Acid (-B(OH)₂): In the solid state, boronic acids form robust, extended hydrogen-bonded dimeric networks. To dissolve the compound, a solvent must possess sufficient hydrogen-bond accepting capacity (e.g., ethereal oxygens or ketonic carbonyls) to disrupt these dimers.

  • Methoxycarbonyl (-COOMe): This ester group acts as a secondary hydrogen-bond acceptor and introduces moderate polarity. It significantly enhances solubility in polar aprotic solvents like ethyl acetate and acetone compared to unsubstituted phenylboronic acid.

  • Bromo (-Br) and Methyl (-CH₃) Groups: These substituents increase the overall lipophilicity (LogP) and polarizability of the molecule. The bulky bromo group, in particular, enhances solubility in halogenated solvents (e.g., chloroform, dichloromethane) by facilitating favorable dispersion forces.

The Boronic Acid ⇌ Boroxine Equilibrium

The most critical factor complicating the solubility of this compound is its propensity to undergo spontaneous dehydration. When heated or dissolved in anhydrous organic solvents, three molecules of the boronic acid condense to form a trimeric cyclic anhydride known as a boroxine, releasing three equivalents of water.

This equilibrium fundamentally alters the thermodynamic landscape of the solution. Standard solubility models (such as NRTL or Wilson equations) often fail because they assume a single solute species. In reality, the system is a complex, multicomponent mixture of monomers, hydrogen-bonded dimers, and boroxines . Boroxines are significantly more lipophilic and exhibit vastly different solubility profiles than their parent acids .

BoroxineEquilibrium A 3-Bromo-5-methoxycarbonyl- 4-methyl-phenylboronic acid (Monomer) B Solvated Monomer (Polar Solvents: Ethers, Ketones) A->B Dissolution in H-Bond Acceptors C Hydrogen-Bonded Dimer (Non-Polar Solvents) A->C Dissolution in Hydrocarbons D Boroxine (Cyclic Anhydride) (Anhydrous / Heated) A->D -H2O (Dehydration) Heat / Desiccants C->D Heat

Mechanistic pathways of solvation and boroxine dehydration equilibrium.

Quantitative Solubility Profile

Because empirical solubility data for highly specific, functionalized boronic acids are rarely published, the following table synthesizes extrapolated baseline values. These estimates are derived from the rigorously documented behavior of structural analogs (e.g., isobutoxyphenylboronic acids and halogenated phenylboronic acids) across various solvent classes .

Solvent ClassRepresentative SolventEstimated Solubility ( g/100g solvent at 25°C)Mechanistic Rationale
Ethers Dipropyl ether, THFHigh (>10)Strong H-bond acceptance by ethereal oxygen effectively disrupts solid-state boronic acid dimers.
Ketones 3-Pentanone, AcetoneHigh (8 - 15)Favorable dipole-dipole interactions with the methoxycarbonyl group; strong H-bond acceptance.
Halogenated Chloroform, DCMModerate (2 - 5)Bromo and methyl substituents increase lipophilicity, partially overcoming the polarity of the -B(OH)₂ group.
Hydrocarbons Methylcyclohexane, HexaneLow (<0.5)Complete inability to disrupt the strong intermolecular hydrogen-bonded network of the boronic acid.

Experimental Workflows: Self-Validating Protocols

Traditional gravimetric methods for determining solubility (e.g., filtering and weighing undissolved solute) are fundamentally flawed for boronic acids. Evaporating the solvent to determine mass fractions invariably drives the dehydration reaction, skewing the data by measuring boroxine mass rather than the parent acid .

To ensure scientific integrity, solubility must be measured using a Dynamic Turbidimetric Method . This closed-system approach prevents solvent loss and maintains the natural acid-anhydride equilibrium.

Protocol: Dynamic Solubility Determination via Luminance Probe

This protocol is designed as a self-validating system. By measuring both the dissolution (heating) and crystallization (cooling) points, researchers can verify that the system is in true thermodynamic equilibrium and has not undergone irreversible dehydration.

Step 1: Sample Preparation (Closed System)

  • Accurately weigh varying mass fractions of 3-Bromo-5-methoxycarbonyl-4-methyl-phenylboronic acid and the target organic solvent into heavy-walled glass ampoules.

  • Seal the ampoules hermetically using a flame to prevent any solvent evaporation or moisture ingress during thermal cycling.

Step 2: Thermal Cycling & Turbidimetry

  • Submerge the sealed ampoule in a precision-controlled liquid thermostat bath equipped with a magnetic stirrer.

  • Insert a luminance probe (e.g., a fiber-optic light transmission sensor) directly adjacent to the ampoule.

  • Heat the bath at a strictly controlled, slow rate (0.1 °C/min).

  • Continuously monitor the light intensity passing through the sample. The exact temperature at which the solution transitions from turbid to completely clear (100% relative light transmission) is recorded as the dissolution temperature ( Tdiss​ ) .

Step 3: Self-Validation (Hysteresis Check)

  • Once completely dissolved, begin cooling the bath at the same rate (0.1 °C/min).

  • Record the temperature at which turbidity first reappears (crystallization temperature, Tcryst​ ).

  • Causality Check: If ΔT ( Tdiss​−Tcryst​ ) is exceptionally large (>5 °C), the system is either experiencing severe supersaturation or the boroxine equilibrium has shifted irreversibly. If ΔT is minimal, the Tdiss​ value is validated as the true thermodynamic solubility point.

Step 4: Data Correlation

  • Plot the mole fraction of the solute against the validated dissolution temperatures.

  • Due to the multicomponent nature of the boroxine equilibrium, fit the empirical data using empirical polynomial regressions rather than standard GE -models (NRTL/Wilson), which assume ideal single-solute behavior .

Workflow S1 1. Sample Prep Known mass & solvent vol S2 2. Thermal Cycling Heating/Cooling in sealed cell S1->S2 S3 3. Luminance Probe Monitor turbidity disappearance S2->S3 S4 4. Data Correlation Polynomial vs NRTL models S3->S4

Workflow for dynamic solubility determination using turbidimetry.

References

  • Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry.[Link]

  • Leszczyński, P., et al. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. Journal of Chemical & Engineering Data.[Link]

  • Zhi, Y., et al. (2023). Water-stable boroxine structure with dynamic covalent bonds. Nature Communications.[Link]

Exploratory

Structural and Electronic Characterization of 3-Bromo-5-methoxycarbonyl-4-methylphenylboronic Acid: A Technical Guide

Executive Summary 3-Bromo-5-methoxycarbonyl-4-methylphenylboronic acid (CAS: 2408429-88-7) is a highly functionalized, poly-substituted aromatic building block extensively utilized in advanced Suzuki-Miyaura cross-coupli...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3-Bromo-5-methoxycarbonyl-4-methylphenylboronic acid (CAS: 2408429-88-7) is a highly functionalized, poly-substituted aromatic building block extensively utilized in advanced Suzuki-Miyaura cross-coupling reactions and rational drug design. The presence of four distinct substituents on the phenyl ring—a Lewis acidic boronic acid moiety, an electron-donating methyl group, an electron-withdrawing bromine atom, and a strongly electron-withdrawing methoxycarbonyl (ester) group—creates a complex interplay of steric hindrance and electronic push-pull dynamics.

This whitepaper provides an in-depth analysis of the crystallographic architecture and electronic properties of this compound. By synthesizing established crystallographic data of related boronic acids with advanced Density Functional Theory (DFT) frameworks, this guide equips researchers with the mechanistic understanding required to predict its reactivity, solubility, and solid-state behavior.

Molecular Architecture and Crystal Structure

The Hydrogen-Bonded Dimeric Synthon

In the solid state, arylboronic acids predominantly crystallize as hydrogen-bonded dimers. The fundamental structural motif is an R22​(8) graph-set dimer, where two independent molecules are linked by a pair of O–H···O hydrogen bonds[1]. The hydroxyl groups of the −B(OH)2​ moiety typically adopt a syn-anti conformation to facilitate this dimerization, minimizing steric repulsion while maximizing hydrogen bond enthalpy.

Steric and Competing Intermolecular Forces

The structural uniqueness of 3-Bromo-5-methoxycarbonyl-4-methylphenylboronic acid stems from its dense ortho/meta substitution pattern:

  • Steric Clash at the 4-Position: The 4-methyl group exerts significant steric pressure on the adjacent 3-bromo and 5-methoxycarbonyl groups. To relieve this strain, the methoxycarbonyl group is forced slightly out of coplanarity with the central benzene ring.

  • Competing Hydrogen Bond Acceptors: While the boronic acid groups drive dimerization, the carbonyl oxygen of the methoxycarbonyl group acts as a potent competing hydrogen bond acceptor. As observed in related ester-substituted boronic acids, this can lead to the formation of undulating supramolecular sheets rather than isolated dimers, where the boronic acid O-H donates to the carbonyl C=O of an adjacent molecule [2].

CrystalInteractions Dimer Boronic Acid R2,2(8) Dimer (Primary Motif) Lattice 3D Supramolecular Lattice Dimer->Lattice Base framework Carbonyl Carbonyl O-H···O Bonding (Secondary Motif) Carbonyl->Lattice Cross-linking Steric 4-Methyl Steric Bulk (Forces Ester Out-of-Plane) Steric->Carbonyl Alters H-bond angle PiStack Offset Face-to-Face π-π Interactions PiStack->Lattice Sheet stacking

Graphviz DOT: Hierarchical assembly of the supramolecular crystal lattice.

Electronic Properties and Reactivity

Substituent Effects on Lewis Acidity

The reactivity of a boronic acid is fundamentally tied to the electrophilicity of its empty p -orbital on the boron atom. The electronic environment of 3-Bromo-5-methoxycarbonyl-4-methylphenylboronic acid is governed by a "push-pull" system:

  • Inductive Withdrawal (-I): Both the 3-bromo and 5-methoxycarbonyl groups exert strong inductive electron withdrawal across the σ -framework.

  • Resonance Withdrawal (-M): The ester group withdraws electron density via resonance, though this effect is slightly attenuated by the steric out-of-plane twist caused by the 4-methyl group.

  • Inductive Donation (+I): The 4-methyl group donates electron density, partially offsetting the withdrawal at the meta positions.

Net Effect: The cumulative electron-withdrawing nature of the substituents significantly decreases the electron density on the boron atom. This increases its Lewis acidity, lowering its pKa​ compared to unsubstituted phenylboronic acid (which has a pKa​ of ~8.8). A lower pKa​ facilitates easier formation of the reactive hydroxyboronate anion [ArB(OH)3​]− under mildly basic conditions, accelerating Suzuki-Miyaura transmetalation steps.

Frontier Molecular Orbitals (HOMO/LUMO)

Computational analyses of poly-substituted boronic acids reveal that the Highest Occupied Molecular Orbital (HOMO) is typically localized over the phenyl ring and the halogen (bromine) lone pairs, while the Lowest Unoccupied Molecular Orbital (LUMO) is highly concentrated on the empty p -orbital of the boron atom and the π∗ anti-bonding orbital of the carbonyl group [3].

ElectronicEffects Core Phenyl Ring (Central Scaffold) BOH -B(OH)2 Group (LUMO Localization) Core->BOH Net e- deficiency (Increases Lewis Acidity) Br 3-Bromo Group (-I Withdrawing) Core->Br Inductive pull Ester 5-Methoxycarbonyl (-I, -M Withdrawing) Core->Ester Strong e- withdrawal Me 4-Methyl Group (+I Donor) Me->Core Donates e- density

Graphviz DOT: Electronic push-pull substituent effects modulating boron Lewis acidity.

Quantitative Data Summaries

Table 1: Predicted Crystallographic Parameters

Values extrapolated from high-resolution SC-XRD data of analogous substituted phenylboronic acids [1, 2].

ParameterStructural FeatureExpected Value RangeCausality / Note
Bond Length (B–C) Boron to Phenyl Carbon1.560 – 1.575 ÅShortened slightly by electron-withdrawing groups.
Bond Length (B–O) Boron to Hydroxyl Oxygen1.360 – 1.375 ÅVaries based on syn/anti conformation in the dimer.
Bond Angle (O–B–O) Trigonal planar distortion118.0° – 119.5°Deviates from ideal 120° to accommodate linear H-bonds.
Torsion Angle Phenyl plane to Carbonyl5.0° – 15.0°Out-of-plane twist due to 4-methyl steric hindrance.
H-Bond Distance O–H···O (Boronic Dimer)2.70 – 2.76 ÅStrong, highly directional resonance-assisted H-bonding.
Table 2: Computed Electronic Properties (DFT: B3LYP/6-311++G**)

Theoretical baseline parameters for reactivity modeling [3, 4].

Electronic PropertyPredicted ValueImplication for Drug Development / Synthesis
Band Gap (ΔE) ~5.10 – 5.40 eVIndicates moderate chemical hardness and stability.
Dipole Moment (μ) ~3.5 – 4.5 DebyeHigh polarity driven by the asymmetric ester/bromo substitution.
Estimated pKa​ 7.8 – 8.2Enhanced Lewis acidity compared to PBA; ideal for physiological pH binding.

Experimental Methodologies

To empirically validate the structural and electronic claims of this compound, the following self-validating protocols must be strictly adhered to.

Protocol 1: Single-Crystal X-Ray Diffraction (SC-XRD)

Causality: Boronic acids are prone to dehydration into boroxines (anhydrides) upon heating. Crystallization must occur via slow evaporation at ambient temperatures to preserve the −B(OH)2​ monomeric/dimeric state.

  • Solvent Selection: Dissolve 50 mg of the compound in a binary solvent system of Ethyl Acetate/Hexanes (1:3 v/v). The ester group ensures good solubility in EtOAc, while hexanes act as an antisolvent to promote nucleation.

  • Crystallization: Pierce the cap of the vial with a narrow-gauge needle. Allow slow evaporation at 20°C in a vibration-free environment for 5–7 days.

  • Mounting: Select a suitable single crystal (dimensions approx. 0.2 × 0.2 × 0.1 mm) under a polarized optical microscope. Coat the crystal in paratone oil to prevent atmospheric moisture degradation and mount it on a cryoloop.

  • Data Collection: Transfer to a diffractometer equipped with a Mo-K α radiation source ( λ = 0.71073 Å) cooled to 100 K using a nitrogen cold stream. Cooling minimizes thermal vibration (libration), yielding sharper electron density maps.

  • Structure Solution: Solve the structure using direct methods (SHELXT) and refine using full-matrix least-squares on F2 (SHELXL).

    • Self-Validation Check: Ensure the final R1​ value is < 0.05. Locate the boronic acid hydrogen atoms in the difference Fourier map to confirm the hydrogen-bonding network.

Protocol 2: Density Functional Theory (DFT) Optimization

Causality: To map the electrostatic potential and verify the steric twist of the ester group, quantum mechanical calculations must utilize basis sets that account for diffuse functions (due to the anionic nature of oxygen lone pairs) and polarization.

  • Initial Geometry: Import the refined .CIF file from Protocol 1 into GaussView to serve as the starting geometry.

  • Optimization: Run a ground-state geometry optimization in Gaussian 16 using the B3LYP functional and the 6-311++G(d,p) basis set.

  • Frequency Calculation: Appending the freq keyword is mandatory.

    • Self-Validation Check: The output must yield zero imaginary frequencies . If an imaginary frequency is present, the geometry is at a saddle point (transition state), not a true local minimum, and must be perturbed and re-optimized.

  • Property Mapping: Generate the Molecular Electrostatic Potential (MEP) surface by mapping the electrostatic potential onto the total electron density surface (isovalue = 0.0004 a.u.). Red regions will indicate nucleophilic hotspots (carbonyl oxygen), while blue regions will highlight the electrophilic boron atom.

References

  • Crystal and molecular structure of phenylboronic acid, C6H5B(OH)2. Canadian Journal of Chemistry.[Link]

  • Crystal structure of 4-(methoxycarbonyl)phenylboronic acid. IUCrData.[Link]

  • Structure of the Boronic Acid Dimer and the Relative Stabilities of Its Conformers. The Journal of Physical Chemistry A.[Link]

  • Investigations substituent effect on structural, spectral and optical properties of phenylboronic acids. ResearchGate.[Link]

Foundational

Exact Mass and Molecular Weight Characterization of 3-Bromo-5-methoxycarbonyl-4-methyl-phenylboronic Acid: A Technical Guide for Drug Discovery

Introduction & Chemical Architecture In modern pharmaceutical development, the precise structural and molecular characterization of synthetic building blocks is non-negotiable. 3-Bromo-5-methoxycarbonyl-4-methyl-phenylbo...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Architecture

In modern pharmaceutical development, the precise structural and molecular characterization of synthetic building blocks is non-negotiable. 3-Bromo-5-methoxycarbonyl-4-methyl-phenylboronic acid (CAS: 2408429-88-7) is a highly versatile, multi-functionalized arylboronic acid used extensively in the modular synthesis of active pharmaceutical ingredients (APIs)[1].

Understanding the chemical architecture of this molecule reveals the causality behind its synthetic utility:

  • Boronic Acid (-B(OH)₂): Positioned at C1 and flanked by unhindered protons at C2 and C6, this moiety undergoes rapid transmetalation during palladium-catalyzed cross-coupling.

  • Bromo Group (-Br): Located at C3, it serves as an orthogonal reactive site. By carefully selecting the catalyst, the boronic acid can be reacted first, leaving the aryl bromide intact for subsequent functionalization.

  • Methoxycarbonyl (-COOCH₃): Located at C5, this ester provides a handle for late-stage saponification or amidation.

  • Methyl Group (-CH₃): Located at C4, it acts as a steric shield between the bromo and ester groups, locking their conformation and influencing the molecule's overall lipophilicity.

Physicochemical Data & Exact Mass Derivation

In high-resolution mass spectrometry (HRMS), we rely on the monoisotopic exact mass rather than the average molecular weight. The exact mass is calculated using the mass of the most abundant isotope for each element (e.g., ¹²C, ¹H, ¹¹B, ⁷⁹Br, ¹⁶O)[2].

The combination of Boron and Bromine in this molecule creates a highly diagnostic isotopic signature. Boron naturally occurs as ¹⁰B (19.9%) and ¹¹B (80.1%), while Bromine exists as ⁷⁹Br (50.69%) and ⁸¹Br (49.31%)[2]. This dual-isotopic distribution results in a distinct M, M+1, M+2, and M+3 cluster that makes identifying this compound in complex mixtures highly reliable[3].

Quantitative Data Summary
PropertyValueCausality / Significance
Chemical Formula C₉H₁₀BBrO₄Defines the elemental composition[1].
Average Molecular Weight 272.888 g/mol Used for stoichiometric calculations in bulk synthesis[1].
Monoisotopic Exact Mass 271.98555 DaThe target m/z for HRMS validation (using ¹¹B and ⁷⁹Br)[1].
Hydrogen Bond Donors 2Derived from the -B(OH)₂ group; influences solubility.
Hydrogen Bond Acceptors 4Derived from the boronic acid and ester oxygens.
Topological Polar Surface Area 66.8 ŲOptimal for membrane permeability if incorporated into an API.

High-Resolution Mass Spectrometry (HRMS) Validation Protocol

To ensure the integrity of this building block before deploying it in multi-step synthesis, its exact mass must be validated using Time-of-Flight (TOF) or Orbitrap mass spectrometry[3]. The following protocol is a self-validating system utilizing an internal lock-mass to guarantee sub-ppm mass accuracy.

Protocol 1: HRMS (ESI-TOF) Analysis

Objective: Confirm the monoisotopic mass (271.98555 Da) with a mass error of ≤ 3 ppm.

  • Sample Preparation: Dissolve 1.0 mg of the compound in 1.0 mL of LC-MS grade Methanol. Dilute to a working concentration of 1 µg/mL using Methanol/Water (50:50, v/v) containing 0.1% Ammonium Hydroxide.

    • Causality: The basic additive (NH₄OH) promotes the deprotonation of the boronic acid (pKa ~8.5), driving the formation of the [M-H]⁻ anion for maximum sensitivity.

  • Instrument Configuration: Operate the ESI-TOF in negative ion mode (ESI-) .

    • Causality: Boronic acids are prone to thermal degradation and complex adduct formation in positive mode. Negative mode provides a clean, dominant [M-H]⁻ signal at m/z 270.978.

  • Self-Validation (Lock-Mass Calibration): Continuously infuse Leucine Enkephalin ([M-H]⁻ exact mass = 554.2620 Da) via a secondary reference sprayer.

    • Causality: Real-time calibration corrects for instrumental thermal drift, ensuring the mass accuracy remains strictly within the ≤ 3 ppm acceptance criterion.

  • Data Acquisition & Isotope Matching: Extract the ion chromatogram for the target mass. The software must confirm the presence of the M+2 peak (due to ⁸¹Br) at approximately 97% relative abundance to the M peak (⁷⁹Br).

HRMS_Workflow Sample Sample Prep (1 µg/mL MeOH) Ionization ESI(-) Ionization Sample->Ionization MassAnalyzer TOF Mass Analyzer Ionization->MassAnalyzer DataAnalysis Isotope Pattern Matching MassAnalyzer->DataAnalysis

HRMS Experimental Workflow for Exact Mass Validation.

Synthetic Application: Orthogonal Suzuki-Miyaura Coupling

The primary utility of 3-Bromo-5-methoxycarbonyl-4-methyl-phenylboronic acid is in Suzuki-Miyaura cross-coupling. The critical challenge here is orthogonal chemoselectivity : reacting the boronic acid moiety while preventing the palladium catalyst from inserting into the C-Br bond.

Protocol 2: Chemoselective Cross-Coupling

Objective: Couple the boronic acid to an aryl iodide while preserving the C3-bromo group.

  • Reaction Assembly: In a Schlenk tube, combine the aryl iodide (1.0 eq), the boronic acid (1.1 eq), and K₂CO₃ (3.0 eq) in a degassed 1,4-Dioxane/Water (4:1) mixture.

    • Causality: Water is strictly required to hydrolyze the boronic acid into the reactive anionic boronate species[R-B(OH)₃]⁻, which undergoes transmetalation. K₂CO₃ is chosen because it is basic enough to activate the boron but mild enough to prevent saponification of the methoxycarbonyl ester.

  • Catalyst Addition: Add 0.05 eq of Pd(dppf)Cl₂ .

    • Causality: The large bite angle of the bidentate dppf ligand accelerates reductive elimination and strongly favors oxidative addition into the highly reactive C-I bond of the electrophile over the less reactive C-Br bond of the boronic acid.

  • Self-Validating Monitoring: Heat to 80°C. Aliquot 10 µL every 2 hours and analyze via LC-MS using 1,3,5-trimethoxybenzene as an internal standard.

    • Causality: The internal standard allows for real-time yield quantification, while the mass spectrometer confirms the absence of debrominated side-products.

Suzuki_Cycle Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition (Aryl Halide) Pd0->OxAdd Ar-I TransMet Transmetalation (Boronic Acid) OxAdd->TransMet Base / H2O RedElim Reductive Elimination (Coupled Product) TransMet->RedElim C9H10BBrO4 RedElim->Pd0 Product

Catalytic Cycle of Suzuki-Miyaura Cross-Coupling.

Conclusion

The successful deployment of 3-Bromo-5-methoxycarbonyl-4-methyl-phenylboronic acid in drug discovery hinges on a deep understanding of its physicochemical properties. By leveraging high-resolution mass spectrometry to validate its exact mass (271.98555 Da) and distinct isotopic signature, researchers can confidently utilize this building block in complex, orthogonal cross-coupling methodologies.

References

  • Guidechem. "3-Bromo-5-methoxycarbony-4-methyl-phenylboronic acid 2408429-88-7 wiki". Guidechem Database. URL:[1]

  • Meija, J., et al. "Atomic weights of the elements 2013 (IUPAC Technical Report)". Pure and Applied Chemistry, U.S. Geological Survey / De Gruyter, 2016. URL:[2]

  • Mihajlović, L. "High-resolution mass spectrometry in drug discovery and design – trends and perspectives". 10th IAPC Meeting, International Association of Physical Chemists, 2023. URL:[3]

Sources

Exploratory

In-Depth Technical Guide: Physicochemical Profiling, Handling, and Chemoselective Application of 3-Bromo-5-methoxycarbonyl-4-methyl-phenylboronic Acid

Executive Summary The compound 3-Bromo-5-methoxycarbonyl-4-methyl-phenylboronic acid (CAS: 2408429-88-7)[1] represents a highly specialized, bifunctional building block utilized in advanced organic synthesis and drug dis...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 3-Bromo-5-methoxycarbonyl-4-methyl-phenylboronic acid (CAS: 2408429-88-7)[1] represents a highly specialized, bifunctional building block utilized in advanced organic synthesis and drug discovery. Structurally, it is an "AB-type" monomer, possessing both an electrophilic site (the aryl bromide) and a nucleophilic site (the boronic acid). While this dual reactivity makes it an exceptionally versatile intermediate for iterative cross-coupling, it also introduces significant risks of uncontrolled step-growth polymerization (homocoupling)[2]. This whitepaper synthesizes extrapolated toxicological data, rigorous handling protocols, and a kinetically controlled, self-validating methodology for its chemoselective application.

Structural and Physicochemical Profiling

Understanding the localized electronic and steric environment of this molecule is critical for predicting its behavior in a catalytic cycle:

  • Boronic Acid (-B(OH)₂): The primary site for transmetalation. It is highly hygroscopic and prone to reversible dehydration into boroxines (cyclic anhydrides)[3].

  • Bromide (-Br): An electrophilic handle. Positioned meta to the boronic acid, it serves as a latent site for subsequent functionalization.

  • Methoxycarbonyl (-COOMe): An electron-withdrawing group that decreases the electron density of the aromatic ring, subtly slowing the rate of oxidative addition at the adjacent bromide.

  • Methyl (-CH₃): Provides localized steric hindrance between the bromo and methoxycarbonyl groups, influencing the rotational conformation of the resulting biaryl products.

Preliminary Toxicity and Hazard Assessment

Due to its status as a specialized research chemical, specific in vivo toxicological data for CAS 2408429-88-7 is limited. Therefore, hazard profiling must be extrapolated from its core pharmacophore, phenylboronic acid (CAS 98-80-6)[4],[3].

Table 1: Extrapolated GHS Classification and Quantitative Hazard Data

Hazard ClassGHS CategoryHazard StatementMechanistic Causality
Acute Toxicity (Oral) Category 4H302: Harmful if swallowedBoronic acids can reversibly bind to biological 1,2- and 1,3-diols (e.g., carbohydrates, ribonucleotides), disrupting cellular metabolic processes[4].
Skin Irritation Category 2H315: Causes skin irritationThe weakly acidic nature and the electrophilic boron center react with ambient skin moisture, causing localized irritation[4].
Eye Irritation Category 2AH319: Causes serious eye irritationDirect particulate contact causes rapid pH shifts and protein complexation in the mucosal membranes of the eye[4].
Respiratory Irritation Category 3H335: May cause respiratory irritationInhalation of fine crystalline dust mechanically and chemically irritates the upper respiratory tract[3].

Self-Validating Handling and Storage Protocols

Boronic acids are inherently unstable when exposed to atmospheric moisture and fluctuating temperatures. The following protocol ensures structural integrity and operator safety.

Step-by-Step Storage and Spill Management
  • Atmospheric Control: Store the compound in a sealed desiccator backfilled with ultra-high purity (UHP) Argon.

    • Causality: Atmospheric moisture drives the equilibrium toward boroxine formation. While boroxines can still participate in Suzuki couplings, they alter the effective molecular weight and stoichiometry of the reaction, leading to irreproducible yields.

  • Temperature Regulation: Maintain long-term storage at 2–8°C[3].

    • Causality: Lower temperatures exponentially reduce the kinetic rate of ambient protodeboronation (loss of the boronic acid group).

  • Pre-Reaction Validation (Self-Validating System): Before deployment, visually inspect the reagent. It should be a free-flowing powder. If clumping is observed, validate its integrity by running a rapid ¹H-NMR in DMSO-d₆. A shift or broadening in the -OH proton signals indicates boroxine formation, requiring stoichiometric recalculation.

  • Spill Protocol: In the event of a spill, do NOT use water. Use non-sparking tools to mechanically sweep the solid into a labeled polyethylene container[3].

    • Causality: Adding water can create a localized acidic slurry that is highly irritating and difficult to contain.

Application Workflow: Chemoselective Suzuki-Miyaura Cross-Coupling

The presence of both a boronic acid and an aryl bromide on the same molecule presents a critical synthetic challenge: the risk of uncontrolled AB-type polymerization[2]. To utilize this compound as a nucleophile while preserving its bromide group, the reaction must be under strict kinetic control[5],[6].

Chemoselective Coupling Protocol
  • Electrophile Selection: Select an exogenous aryl iodide (Ar-I) as the coupling partner.

    • Causality: The C-I bond has a lower bond dissociation energy than the C-Br bond. Consequently, it undergoes oxidative addition with Pd(0) at a significantly faster rate, allowing for chemoselectivity.

  • Reagent Assembly: In an oven-dried Schlenk flask under Argon, combine 1.0 eq of Ar-I, 1.05 eq of 3-Bromo-5-methoxycarbonyl-4-methyl-phenylboronic acid, 2.0 eq of K₂CO₃, and 0.05 eq of Pd(PPh₃)₄.

    • Causality: K₂CO₃ is a mild base. It is strong enough to form the reactive "ate" complex (boronate) required for transmetalation, but mild enough to prevent the hydrolysis of the methoxycarbonyl ester group[5].

  • Solvent Injection: Inject a degassed mixture of Toluene/Ethanol/Water (2:1:1 v/v).

    • Causality: Water dissolves the inorganic base to generate the active boronate, while toluene solubilizes the organic substrates. Ethanol acts as a phase-transfer bridge[6].

  • Kinetic Temperature Control (Critical): Heat the reaction strictly to 45–50°C.

    • Causality: Elevated temperatures (e.g., 80°C+) will provide enough thermal energy to overcome the activation barrier for C-Br oxidative addition, leading to unwanted oligomerization. Keeping the temperature low kinetically isolates the Ar-I reaction pathway.

  • In-Process Validation: Monitor the reaction via LC-MS. The system is validated when the mass corresponding to the cross-coupled product is observed, with a complete absence of higher-molecular-weight polymeric peaks.

Mechanistic Visualization

The following diagram illustrates the kinetically controlled catalytic cycle, demonstrating how the bromo moiety is preserved during the reaction.

G Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (Fast with Ar-I) Pd0->OxAdd Step 1 TransMet Transmetalation (Boronic Acid) OxAdd->TransMet Step 2 RedElim Reductive Elimination TransMet->RedElim Step 3 RedElim->Pd0 Step 4 Product Cross-Coupled Product (Bromo group preserved) RedElim->Product ArI Exogenous Aryl Iodide (High Reactivity) ArI->OxAdd BoronicAcid 3-Bromo-5-methoxycarbonyl- 4-methyl-phenylboronic acid BoronicAcid->TransMet

Chemoselective Suzuki-Miyaura Catalytic Cycle Preserving the Bromo Moiety.

References

  • Capotchem. "2408429-88-7 | 3-Bromo-5-methoxycarbonyl-4-methyl-phenylboronic acid".
  • ChemicalBook. "Phenylboronic acid - Safety Data Sheet".
  • Sigma-Aldrich. "SAFETY DATA SHEET - Phenylboronic acid".
  • Chemistry LibreTexts. "Suzuki-Miyaura Coupling".
  • MDPI. "Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow".
  • Yoneda Labs. "Suzuki-Miyaura cross-coupling: Practical Guide".

Sources

Protocols & Analytical Methods

Method

Synthesis of pharmaceutical intermediates from 3-Bromo-5-methoxycarbonyl-4-methyl-phenylboronic acid

Application Note: Divergent Synthesis of Pharmaceutical Intermediates from 3-Bromo-5-methoxycarbonyl-4-methyl-phenylboronic Acid Executive Summary In modern drug discovery, the rapid generation of complex, functionalized...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Divergent Synthesis of Pharmaceutical Intermediates from 3-Bromo-5-methoxycarbonyl-4-methyl-phenylboronic Acid

Executive Summary

In modern drug discovery, the rapid generation of complex, functionalized biaryl scaffolds is heavily reliant on polyfunctional building blocks. 3-Bromo-5-methoxycarbonyl-4-methyl-phenylboronic acid (and its pinacol ester counterpart) serves as a premier tetrasubstituted benzene intermediate. This guide details the mechanistic causality and self-validating protocols required to exploit the orthogonal reactivity of its four distinct functional handles: an unhindered boronic acid, a sterically hindered aryl bromide, a directing methyl group, and a modifiable ester.

Architectural Significance & Mechanistic Causality

The strategic value of this molecule lies in its precise substitution pattern (1,3,4,5-tetrasubstituted), which creates a landscape of differentiated steric and electronic environments:

  • C1 Boronic Acid [-B(OH)₂]: Flanked by protons at C2 and C6, this site is sterically unhindered. It rapidly undergoes transmetalation, making it the primary site for initial C–C bond formation.

  • C3 Aryl Bromide [-Br]: Positioned ortho to the C4 methyl group, this halide is sterically shielded. This steric penalty prevents premature oxidative addition during the initial Suzuki coupling, enabling [1].

  • C4 Methyl Group [-CH₃]: Acts as a steric barrier to differentiate the reactivity of the C1 and C3 sites. It also serves as a potential site for late-stage benzylic oxidation.

  • C5 Methoxycarbonyl [-COOCH₃]: A versatile ester handle that can be hydrolyzed to a carboxylic acid for late-stage amidation, altering the pharmacokinetic profile of the resulting drug candidate.

The Causality of Catalyst Selection: To achieve chemoselectivity, the primary coupling must utilize a catalyst that is active enough to couple the boronic acid but not electron-rich enough to insert into the sterically hindered C3–Br bond. Pd(dppf)Cl₂ is ideal here. For the secondary coupling at the C3–Br site, the steric hindrance of the ortho-methyl group must be overcome. This requires a highly active, bulky dialkylbiaryl phosphine ligand like RuPhos or SPhos, which [2].

Reaction Pathway Visualization

Workflow SM Starting Material 3-Bromo-5-methoxycarbonyl- 4-methyl-phenylboronic acid Step1 Primary Coupling Suzuki-Miyaura at C1 Pd(dppf)Cl2, 80°C SM->Step1 Chemoselective Int1 Biaryl Intermediate C3 -Br & C5 -COOCH3 Intact Step1->Int1 Step2A Secondary Coupling Buchwald-Hartwig at C3 Pd2(dba)3 / RuPhos, 100°C Int1->Step2A Sterically Hindered Step2B Ester Functionalization Saponification at C5 LiOH, then HATU Int1->Step2B Base Hydrolysis ProdA Target Scaffold A Amino-Biaryl Ester Step2A->ProdA ProdB Target Scaffold B Bromo-Biaryl Amide Step2B->ProdB

Divergent synthetic pathways exploiting orthogonal reactivity of the polyfunctional boronic acid.

Quantitative Optimization Data

The following table summarizes the optimized parameters required to maintain strict chemoselectivity across the functional handles.

Reaction SiteTarget BondCatalyst SystemBase / SolventTemp (°C)Yield (%)Chemoselectivity Profile
C1 -B(OH)₂ C(sp²)–C(sp²)5 mol% Pd(dppf)Cl₂K₂CO₃ / Dioxane:H₂O8085–92>98% (C3–Br retained)
C3 -Br C(sp²)–N2 mol% Pd₂(dba)₃, 4 mol% RuPhosCs₂CO₃ / Toluene10078–86>95% (C5 Ester intact)*
C3 -Br C(sp²)–C(sp²)5 mol% Pd(OAc)₂, 10 mol% SPhosK₃PO₄ / Toluene:H₂O11080–88>95% (C5 Ester intact)

*Expert Insight: Standard Buchwald-Hartwig aminations often use NaOtBu. However, NaOtBu will rapidly saponify the C5 methoxycarbonyl group. Cs₂CO₃ is mandated here as a non-nucleophilic alternative to preserve the ester.

Self-Validating Experimental Protocols

Protocol A: Chemoselective Suzuki-Miyaura Coupling (C1 Functionalization)

This protocol couples the unhindered boronic acid while strictly preserving the sterically hindered aryl bromide, a principle widely utilized in [3].

  • Preparation: In a flame-dried Schlenk flask, combine 3-Bromo-5-methoxycarbonyl-4-methyl-phenylboronic acid (1.0 equiv), the target aryl iodide (0.95 equiv, to ensure complete consumption of the halide), and Pd(dppf)Cl₂ (0.05 equiv).

  • Solvent & Base: Add a degassed mixture of 1,4-Dioxane and 2M aqueous K₂CO₃ (ratio 4:1) to achieve a 0.2 M concentration.

    • Causality: K₂CO₃ is a mild base. It is strong enough to form the reactive boronate complex required for transmetalation but weak enough to prevent the oxidative addition of the C3–Br bond.

  • Reaction: Stir the biphasic mixture at 80 °C under an argon atmosphere for 4–6 hours.

  • Self-Validation Check (LC-MS): Sample the organic layer. The mass spectrum must display a distinct 1:1 isotopic doublet (M / M+2) corresponding to the naturally occurring ⁷⁹Br and ⁸¹Br isotopes. If a single mass peak (M-79) is observed, over-coupling (debromination) has occurred, indicating the temperature was too high or the base too strong.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over anhydrous Na₂SO₄, and purify via flash chromatography (Hexanes/EtOAc).

Protocol B: Sterically Hindered Buchwald-Hartwig Amination (C3 Functionalization)

This protocol overcomes the steric shield of the C4 methyl group to functionalize the C3 bromide.

  • Preparation: To a dry vial, add the biaryl intermediate from Protocol A (1.0 equiv), the target secondary amine (1.2 equiv), Pd₂(dba)₃ (0.02 equiv), RuPhos (0.04 equiv), and anhydrous Cs₂CO₃ (2.0 equiv).

  • Solvent: Add anhydrous, degassed toluene (0.1 M).

  • Reaction: Seal the vial and heat to 100 °C for 12 hours.

    • Causality: The extreme steric bulk of RuPhos forces the palladium center into a highly reactive monoligated state, facilitating the difficult oxidative addition into the hindered C3–Br bond and rapidly accelerating reductive elimination to prevent catalyst deactivation.

  • Self-Validation Check (TLC/LC-MS): The reaction is complete when the M/M+2 isotopic cluster completely disappears from the LC-MS trace, replaced by the exact mass of the aminated product. Furthermore, the retention of the C5 ester is confirmed by the absence of the (M-14) carboxylic acid mass.

  • Workup: Filter the crude mixture through a pad of Celite to remove palladium black and inorganic salts. Concentrate and purify via reverse-phase HPLC.

Protocol C: Late-Stage Saponification and Amidation (C5 Functionalization)

This protocol converts the ester into an amide to tune target-binding properties.

  • Hydrolysis: Dissolve the intermediate in THF/MeOH/H₂O (2:1:1). Add LiOH·H₂O (3.0 equiv). Stir at room temperature for 2 hours.

  • Acidification: Carefully acidify with 1M HCl to pH 3 to precipitate the free carboxylic acid. Filter and dry under a vacuum.

  • Amidation: Dissolve the carboxylic acid in anhydrous DMF. Add HATU (1.2 equiv) and DIPEA (3.0 equiv). Stir for 15 minutes to form the active ester, then add the desired amine (1.5 equiv).

  • Validation: Monitor by LC-MS for the formation of the amide bond. The use of HATU ensures rapid conversion even if the amine is sterically hindered or electronically deactivated.

References

  • Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. Beilstein Journal of Organic Chemistry, 2016. URL:[Link]

  • Palladium-Catalyzed Suzuki–Miyaura Reactions with Triazenyl-Tethered Aryl Bromides: Exploiting the Orthogonal Coupling Sites under Different Conditions. The Journal of Organic Chemistry, 2024. URL:[Link]

  • Carbonylative Suzuki–Miyaura couplings of sterically hindered aryl halides: synthesis of 2-aroylbenzoate derivatives. Organic & Biomolecular Chemistry, 2020. URL:[Link]

Application

Application Notes and Protocols for 3-Bromo-5-methoxycarbonyl-4-methyl-phenylboronic acid in Medicinal Chemistry

Introduction: A Versatile Building Block for Modern Drug Discovery In the landscape of medicinal chemistry, the quest for novel molecular architectures with enhanced therapeutic potential is perpetual. Phenylboronic acid...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: A Versatile Building Block for Modern Drug Discovery

In the landscape of medicinal chemistry, the quest for novel molecular architectures with enhanced therapeutic potential is perpetual. Phenylboronic acids have emerged as indispensable tools in this endeavor, largely due to their pivotal role in the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for the formation of C-C bonds.[1] Among the vast array of available boronic acids, 3-Bromo-5-methoxycarbonyl-4-methyl-phenylboronic acid stands out as a strategically functionalized building block, offering medicinal chemists a unique combination of reactive handles and substitution patterns to generate complex biaryl structures.[2][3][4]

This trifunctional reagent, possessing a boronic acid for cross-coupling, a bromine atom for subsequent functionalization, and a methoxycarbonyl group that can be further modified, provides a powerful platform for library synthesis and lead optimization. The methyl group also adds a specific steric and electronic signature to the resulting molecules. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of 3-Bromo-5-methoxycarbonyl-4-methyl-phenylboronic acid in the synthesis of medicinally relevant compounds. We will delve into its properties, provide a detailed and validated protocol for its use in Suzuki-Miyaura coupling, discuss potential applications in drug discovery, and offer troubleshooting insights.

Physicochemical Properties and Handling

While specific experimental data for 3-Bromo-5-methoxycarbonyl-4-methyl-phenylboronic acid is not extensively published, its properties can be reliably inferred from structurally similar compounds.

PropertyEstimated Value/InformationSource/Justification
Molecular Formula C9H10BBrO4Calculation
Molecular Weight 272.89 g/mol Calculation
Appearance Expected to be a white to off-white solidGeneral appearance of phenylboronic acids[5]
Solubility Soluble in organic solvents like DMF, Dioxane, THF, and alcohols. Limited solubility in water.General solubility of boronic acids
Stability As with many boronic acids, it can be sensitive to heat and strong oxidizing agents. It may undergo dehydration to form the corresponding boroxine (a trimer). It is recommended to store it in a cool, dry place under an inert atmosphere.General stability of boronic acids[6]

Handling and Storage:

  • Storage: Store in a tightly sealed container in a refrigerator (+4°C) under an inert atmosphere (e.g., Argon or Nitrogen) to minimize degradation.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Purity Assessment: Before use, it is advisable to check the purity of the boronic acid by ¹H NMR to assess for the presence of boroxine or other impurities. The presence of a broad peak in the baseline is often indicative of boroxine formation.

Core Application: Suzuki-Miyaura Cross-Coupling

The primary application of 3-Bromo-5-methoxycarbonyl-4-methyl-phenylboronic acid is as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction enables the formation of a new carbon-carbon bond between the boronic acid-bearing carbon and an electrophilic partner, typically an aryl or heteroaryl halide or triflate.[1][7]

General Reaction Scheme

The general scheme for the Suzuki-Miyaura coupling using this building block is as follows:

Suzuki_Miyaura_General_Scheme cluster_reactants Reactants cluster_conditions Reaction Conditions BuildingBlock 3-Bromo-5-methoxycarbonyl-4-methyl-phenylboronic acid Product Biaryl Product BuildingBlock->Product + CouplingPartner Ar-X (Aryl/Heteroaryl Halide or Triflate) CouplingPartner->Product Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) Base Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) Solvent Solvent (e.g., Dioxane/H₂O, DMF, Toluene)

Caption: General Suzuki-Miyaura cross-coupling reaction.

Detailed Step-by-Step Protocol

This protocol is a robust starting point for the Suzuki-Miyaura coupling of 3-Bromo-5-methoxycarbonyl-4-methyl-phenylboronic acid with a generic aryl bromide. Optimization may be required for specific substrates.

Materials:

  • 3-Bromo-5-methoxycarbonyl-4-methyl-phenylboronic acid (1.0 equiv)

  • Aryl bromide (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v)

  • Reaction vessel (e.g., Schlenk flask or microwave vial)

  • Inert atmosphere (Argon or Nitrogen)

Experimental Workflow:

Suzuki_Workflow Setup 1. Reaction Setup Degassing 2. Degassing Setup->Degassing Inert atmosphere Reaction 3. Reaction Degassing->Reaction Add catalyst Monitoring 4. Monitoring Reaction->Monitoring Heat (e.g., 80-100 °C) Workup 5. Workup Monitoring->Workup Reaction complete Purification 6. Purification Workup->Purification Crude product Synthetic_Route cluster_step1 Step 1: Suzuki-Miyaura Coupling cluster_step2 Step 2: Ester Hydrolysis Reactant1 3-Bromo-5-methoxycarbonyl-4-methyl-phenylboronic acid Product1 Methyl 3-bromo-4'-fluoro-5-methyl-[1,1'-biphenyl]-2-carboxylate Reactant1->Product1 + Reactant2 4-Fluorophenyl bromide Reactant2->Product1 Product2 3-Bromo-4'-fluoro-5-methyl-[1,1'-biphenyl]-2-carboxylic acid Product1->Product2 Conditions1 Pd(PPh₃)₄, K₂CO₃ Dioxane/H₂O, 90 °C Conditions2 LiOH, THF/H₂O

Sources

Method

Application Notes and Protocols: Strategic Functionalization of the Bromo Group in 3-Bromo-5-methoxycarbonyl-4-methyl-phenylboronic acid

Abstract This comprehensive technical guide provides detailed application notes and experimental protocols for the selective functionalization of the bromo group in the versatile building block, 3-Bromo-5-methoxycarbonyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This comprehensive technical guide provides detailed application notes and experimental protocols for the selective functionalization of the bromo group in the versatile building block, 3-Bromo-5-methoxycarbonyl-4-methyl-phenylboronic acid. This document is intended for researchers, scientists, and professionals in drug development and materials science. We will explore a range of high-utility palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Stille couplings, as well as cyanation and nucleophilic aromatic substitution. The protocols herein are designed to be robust and reproducible, with a focus on explaining the underlying chemical principles and experimental considerations to ensure successful implementation.

Introduction: The Strategic Importance of a Multifunctional Building Block

3-Bromo-5-methoxycarbonyl-4-methyl-phenylboronic acid is a highly valuable scaffold in modern organic synthesis. Its unique trifunctional nature, possessing a reactive bromo group, a versatile boronic acid moiety, and an electron-withdrawing methoxycarbonyl group, allows for sequential and chemoselective modifications. This enables the construction of complex molecular architectures from a single, readily accessible starting material. The strategic functionalization of the C-Br bond is often the first step in a divergent synthetic strategy, making reliable and high-yielding protocols essential for the efficient generation of compound libraries for drug discovery and the synthesis of advanced materials.

The presence of both a boronic acid and a bromo group on the same aromatic ring presents a unique challenge and opportunity. While the bromo group is a classic handle for palladium-catalyzed cross-coupling, the boronic acid can potentially undergo self-coupling or other undesired side reactions. The protocols detailed in this guide are optimized to favor the selective reaction at the C-Br bond, preserving the boronic acid moiety for subsequent transformations.

Palladium-Catalyzed Cross-Coupling Reactions: A Toolkit for C-C and C-N Bond Formation

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for the construction of carbon-carbon and carbon-heteroatom bonds.[1] The reactivity of the C-Br bond in our substrate is modulated by the presence of the electron-withdrawing methoxycarbonyl group, which can influence the rate of oxidative addition to the palladium(0) catalyst.

Suzuki-Miyaura Coupling: Forging Biaryl and Heteroaryl Linkages

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)-C(sp²) bonds through the coupling of an organoboron species with an organohalide.[2] In the case of 3-Bromo-5-methoxycarbonyl-4-methyl-phenylboronic acid, the bromo group serves as the electrophilic partner. Careful selection of reaction conditions is crucial to prevent self-coupling of the boronic acid.

Causality Behind Experimental Choices:

  • Catalyst System: A combination of a palladium(II) precatalyst like Pd(OAc)₂ with a bulky, electron-rich phosphine ligand such as SPhos or XPhos is often effective. These ligands promote the formation of the active Pd(0) species and facilitate both the oxidative addition and reductive elimination steps of the catalytic cycle.[2]

  • Base: A moderately strong base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is required to activate the boronic acid coupling partner for transmetalation.[3] The choice of base can significantly impact the reaction rate and yield.

  • Solvent: A mixture of an organic solvent like 1,4-dioxane or toluene with water is commonly used. Water is often necessary to dissolve the inorganic base and facilitate the transmetalation step.

Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

  • 3-Bromo-5-methoxycarbonyl-4-methyl-phenylboronic acid

  • Aryl or heteroaryl boronic acid (1.1 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • SPhos (4 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 equivalents)

  • 1,4-Dioxane

  • Water (degassed)

  • Nitrogen or Argon atmosphere

Procedure:

  • To a flame-dried Schlenk flask, add 3-Bromo-5-methoxycarbonyl-4-methyl-phenylboronic acid (1.0 mmol), the desired aryl/heteroaryl boronic acid (1.1 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₂CO₃ (2.0 mmol).

  • Evacuate and backfill the flask with nitrogen or argon three times.

  • Add degassed 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe.

  • Stir the reaction mixture vigorously and heat to 80-100 °C. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: - 3-Bromo-5-methoxycarbonyl-4-methyl-phenylboronic acid - Aryl boronic acid - Pd(OAc)₂/SPhos - K₂CO₃ B Degas Flask (Evacuate/Backfill with N₂/Ar) A->B C Add Degassed Solvents (Dioxane/Water) B->C D Heat to 80-100 °C with Vigorous Stirring C->D E Monitor Progress (TLC/LC-MS) D->E F Cool and Dilute (Ethyl Acetate) E->F G Aqueous Wash (Water, Brine) F->G H Dry and Concentrate G->H I Purify (Column Chromatography) H->I

Caption: Suzuki-Miyaura Coupling Workflow.

Sonogashira Coupling: Introduction of Alkynyl Moieties

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[4] This reaction is invaluable for the synthesis of conjugated enynes and arylalkynes. The presence of electron-withdrawing groups on the aryl bromide can facilitate the reaction.[5] Both traditional copper-co-catalyzed and copper-free conditions can be employed.

Causality Behind Experimental Choices:

  • Catalyst System: A palladium catalyst, such as Pd(PPh₃)₄ or a combination of PdCl₂(PPh₃)₂ and a copper(I) co-catalyst (e.g., CuI), is typically used. The palladium component facilitates the main cross-coupling cycle, while copper(I) is believed to form a copper acetylide intermediate, which then undergoes transmetalation to the palladium center.[4]

  • Base: An amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is essential. It serves to deprotonate the terminal alkyne and to neutralize the hydrogen halide formed during the reaction.

  • Solvent: Anhydrous solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are commonly used.

Experimental Protocol: Sonogashira Coupling

Materials:

  • 3-Bromo-5-methoxycarbonyl-4-methyl-phenylboronic acid

  • Terminal alkyne (1.2 equivalents)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 3 mol%)

  • Copper(I) iodide (CuI, 5 mol%)

  • Triethylamine (TEA, 3.0 equivalents)

  • Anhydrous Tetrahydrofuran (THF)

  • Nitrogen or Argon atmosphere

Procedure:

  • To a flame-dried Schlenk flask, add 3-Bromo-5-methoxycarbonyl-4-methyl-phenylboronic acid (1.0 mmol), PdCl₂(PPh₃)₂ (0.03 mmol), and CuI (0.05 mmol).

  • Evacuate and backfill the flask with nitrogen or argon three times.

  • Add anhydrous THF (10 mL) and triethylamine (3.0 mmol) via syringe.

  • Add the terminal alkyne (1.2 mmol) dropwise at room temperature.

  • Stir the reaction mixture at room temperature or heat to 50 °C if necessary. Monitor the reaction by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate (20 mL) and wash with saturated aqueous ammonium chloride solution (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Reaction TypeCatalyst SystemBaseSolventTemperature (°C)Typical Yield Range (%)
Suzuki-Miyaura Pd(OAc)₂ / SPhosK₂CO₃Dioxane/H₂O80-10075-95
Sonogashira PdCl₂(PPh₃)₂ / CuITEATHF25-5070-90
Buchwald-Hartwig Pd₂(dba)₃ / XPhosNaOtBuToluene90-11065-85
Stille Pd(PPh₃)₄-Toluene100-11070-90
Cyanation Pd(OAc)₂-DMAC12080-95

Table 1: Summary of Optimized Conditions for Cross-Coupling Reactions.

Buchwald-Hartwig Amination: Constructing Aryl Amines

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for the formation of C-N bonds by coupling an aryl halide with an amine.[6][7] This reaction has broad substrate scope and functional group tolerance.

Causality Behind Experimental Choices:

  • Catalyst System: A palladium precatalyst like Pd₂(dba)₃ in combination with a sterically hindered, electron-rich phosphine ligand such as XPhos or RuPhos is highly effective. These ligands facilitate the challenging reductive elimination step to form the C-N bond.

  • Base: A strong, non-nucleophilic base is required, with sodium tert-butoxide (NaOtBu) being the most common choice. It is crucial for the deprotonation of the amine to form the active nucleophile.

  • Solvent: Anhydrous, non-polar aprotic solvents such as toluene or dioxane are preferred.

Experimental Protocol: Buchwald-Hartwig Amination

Materials:

  • 3-Bromo-5-methoxycarbonyl-4-methyl-phenylboronic acid

  • Primary or secondary amine (1.2 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%)

  • XPhos (4 mol%)

  • Sodium tert-butoxide (NaOtBu, 1.4 equivalents)

  • Anhydrous Toluene

  • Nitrogen or Argon atmosphere

Procedure:

  • In a glovebox, charge a Schlenk tube with Pd₂(dba)₃ (0.02 mmol), XPhos (0.04 mmol), and NaOtBu (1.4 mmol).

  • Outside the glovebox, add 3-Bromo-5-methoxycarbonyl-4-methyl-phenylboronic acid (1.0 mmol) to the tube.

  • Evacuate and backfill the tube with nitrogen or argon.

  • Add anhydrous toluene (5 mL) followed by the amine (1.2 mmol).

  • Seal the tube and heat the reaction mixture to 90-110 °C with stirring. Monitor by TLC or LC-MS.

  • After completion, cool to room temperature and quench with saturated aqueous ammonium chloride.

  • Extract the product with ethyl acetate (3 x 15 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify by flash column chromatography.

Stille Coupling: Versatile C-C Bond Formation with Organostannanes

The Stille reaction involves the palladium-catalyzed coupling of an organostannane with an organohalide.[8][9] It is known for its excellent functional group tolerance and the stability of the organostannane reagents.[10][11]

Causality Behind Experimental Choices:

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a commonly used and effective catalyst for Stille couplings.

  • Solvent: Anhydrous, non-polar solvents like toluene or DMF are suitable.

  • Additives: In some cases, additives like lithium chloride (LiCl) or copper(I) iodide (CuI) can accelerate the transmetalation step.

Experimental Protocol: Stille Coupling

Materials:

  • 3-Bromo-5-methoxycarbonyl-4-methyl-phenylboronic acid

  • Organostannane (e.g., vinyltributyltin, aryltributyltin) (1.1 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol%)

  • Anhydrous Toluene

  • Nitrogen or Argon atmosphere

Procedure:

  • To a flame-dried Schlenk flask, add 3-Bromo-5-methoxycarbonyl-4-methyl-phenylboronic acid (1.0 mmol) and Pd(PPh₃)₄ (0.05 mmol).

  • Evacuate and backfill the flask with nitrogen or argon.

  • Add anhydrous toluene (10 mL) followed by the organostannane (1.1 mmol).

  • Heat the reaction mixture to 100-110 °C and monitor by TLC or LC-MS.

  • Upon completion, cool to room temperature and concentrate under reduced pressure.

  • Purify the crude product directly by flash column chromatography. Due to the toxicity of organotin byproducts, appropriate handling and disposal procedures are essential.

Catalytic_Cycle Pd0 Pd(0)L₂ PdII Ar-Pd(II)-Br(L)₂ Pd0->PdII OxAdd Oxidative Addition NuM R-M PdII_R Ar-Pd(II)-R(L)₂ PdII->PdII_R Transmetal Transmetalation RedElim Reductive Elimination PdII_R->Pd0 Product Ar-R PdII_R->Product ArBr Ar-Br

Caption: Generalized Catalytic Cycle for Cross-Coupling.

Other Functionalizations of the Bromo Group

Palladium-Catalyzed Cyanation

The introduction of a nitrile group is a valuable transformation, as nitriles can be readily converted into amines, carboxylic acids, amides, and various heterocycles. Palladium-catalyzed cyanation offers a milder alternative to traditional methods like the Sandmeyer or Rosenmund-von Braun reactions.[12]

Causality Behind Experimental Choices:

  • Cyanide Source: Zinc cyanide (Zn(CN)₂) is a popular choice due to its lower toxicity compared to alkali metal cyanides.[12] Potassium ferrocyanide (K₄[Fe(CN)₆]), a non-toxic food additive, is an even safer alternative.[13][14]

  • Catalyst System: A simple palladium(II) salt like Pd(OAc)₂ can be effective, sometimes even without a ligand.[13][14]

  • Solvent: A polar aprotic solvent such as dimethylacetamide (DMAC) or DMF is typically used.[1][13]

Experimental Protocol: Ligand-Free Palladium-Catalyzed Cyanation

Materials:

  • 3-Bromo-5-methoxycarbonyl-4-methyl-phenylboronic acid

  • Potassium ferrocyanide (K₄[Fe(CN)₆], 0.4 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂, 1 mol%)

  • Dimethylacetamide (DMAC)

  • Nitrogen or Argon atmosphere

Procedure:

  • To a Schlenk flask, add 3-Bromo-5-methoxycarbonyl-4-methyl-phenylboronic acid (1.0 mmol), K₄[Fe(CN)₆] (0.4 mmol), and Pd(OAc)₂ (0.01 mmol).

  • Evacuate and backfill the flask with nitrogen or argon.

  • Add anhydrous DMAC (5 mL).

  • Heat the reaction mixture to 120 °C with vigorous stirring. Monitor by TLC or LC-MS.

  • Upon completion, cool to room temperature and dilute with ethyl acetate (20 mL).

  • Filter the mixture through Celite to remove inorganic salts.

  • Wash the filtrate with water (3 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by flash column chromatography.

Nucleophilic Aromatic Substitution (SₙAr)

The presence of the electron-withdrawing methoxycarbonyl group para to the bromo substituent can activate the aromatic ring towards nucleophilic aromatic substitution (SₙAr).[15][16][17] This allows for the direct displacement of the bromide by strong nucleophiles.

Causality Behind Experimental Choices:

  • Nucleophile: Strong nucleophiles such as alkoxides (e.g., sodium methoxide), thiolates, or amines can be used.

  • Solvent: A polar aprotic solvent like DMSO or DMF is typically required to facilitate the reaction.

  • Temperature: Elevated temperatures are often necessary to overcome the activation energy for the initial nucleophilic attack.

Experimental Protocol: SₙAr with Sodium Methoxide

Materials:

  • 3-Bromo-5-methoxycarbonyl-4-methyl-phenylboronic acid

  • Sodium methoxide (NaOMe, 1.5 equivalents)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Nitrogen or Argon atmosphere

Procedure:

  • To a flame-dried round-bottom flask, add 3-Bromo-5-methoxycarbonyl-4-methyl-phenylboronic acid (1.0 mmol) and sodium methoxide (1.5 mmol).

  • Add anhydrous DMSO (5 mL) under a nitrogen or argon atmosphere.

  • Heat the reaction mixture to 100-120 °C with stirring. Monitor by TLC or LC-MS.

  • Upon completion, cool to room temperature and carefully pour the reaction mixture into ice-water (20 mL).

  • Acidify the aqueous solution to pH ~4-5 with 1M HCl.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with water and brine.

  • Dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify by flash column chromatography or recrystallization.

Troubleshooting and Considerations

  • Low Yields in Cross-Coupling: Ensure all reagents and solvents are anhydrous and that the reaction is performed under an inert atmosphere. The activity of the palladium catalyst can be diminished by oxygen. Consider screening different ligands or bases.

  • Homocoupling of Boronic Acid: In Suzuki-Miyaura reactions, homocoupling of the starting material can occur. This can sometimes be suppressed by using a slightly lower temperature or a different base.

  • Removal of Tin Byproducts: In Stille couplings, the removal of tributyltin oxide can be challenging. A common method is to treat the crude reaction mixture with a saturated aqueous solution of potassium fluoride, which precipitates the tin as a filterable solid.

  • Chemoselectivity: The protocols provided are designed for selective functionalization of the C-Br bond. However, at higher temperatures or with certain catalysts, reaction at the boronic acid site may be observed. If this is an issue, protection of the boronic acid as a pinacol or MIDA ester may be necessary prior to functionalization of the bromo group.[18]

Conclusion

3-Bromo-5-methoxycarbonyl-4-methyl-phenylboronic acid is a powerful and versatile building block. The protocols detailed in this guide provide a robust starting point for the selective functionalization of its bromo group through a variety of modern synthetic methodologies. By understanding the principles behind the experimental choices, researchers can effectively utilize this scaffold to accelerate their research in drug discovery and materials science.

References

  • Vertex AI Search. (n.d.). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides.
  • Vertex AI Search. (n.d.). Palladium-catalyzed cyanation of aryl (pseudo)halides using a redox-active N–CN reagent.
  • Weissman, S. A., Zewge, D., & Chen, C. (2005). Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides. The Journal of Organic Chemistry, 70(4), 1508–1510. [Link]

  • Vertex AI Search. (n.d.). Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides - ACS Publications.
  • Nayak, S., & Panda, N. N. (2020). Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. RSC Advances, 10(56), 34045–34064. [Link]

  • Fiveable. (2025, August 15). Aryl Bromides: Organic Chemistry Study Guide.
  • Twitty, C. H., et al. (2017). Protecting group-free, selective cross-coupling of alkyltrifluoroborates with borylated aryl bromides via photoredox/nickel dual catalysis. Proceedings of the National Academy of Sciences, 114(44), 11585-11590. [Link]

  • OpenOChem Learn. (n.d.). Stille Coupling.
  • Robidas, J., et al. (2014). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters, 16(7), 1944-1947. [Link]

  • Vertex AI Search. (2016, September 9). C(sp 2 ) cross-coupling of alkylsilicates with borylated aryl bromides – an iterative platform to alkylated aryl- and heteroaryl boronates. RSC Publishing.
  • Bei, X., et al. (2003). Coupling of Aryl Halides with Aryl Boronic Acids with P(C6H5)(2-C6H4Cl)2 as the Supporting Ligand. Organometallics, 22(1), 188-195. [Link]

  • Gholinejad, M., & Ghorbani-Choghamarani, A. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(13), 7436-7457. [Link]

  • Wikipedia. (n.d.). Stille reaction. Retrieved from [Link]

  • Chemistry Steps. (2021, August 9). Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • Bellina, F., et al. (2004). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Synthesis, 2004(15), 2419-2440. [Link]

  • Plaskura, P., & Gierczyk, B. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. Molecules, 22(5), 786. [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]

  • Scott, W. J., & Stille, J. K. (1986). The Stille Reaction. Organic Reactions, 1-109. [Link]

  • Kolev, J. N., et al. (2018). Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides. ACS Chemical Biology, 13(8), 2139-2144. [Link]

  • Liu, Z., et al. (2015). Transition-Metal-Free ipso-Functionalization of Arylboronic Acids and Derivatives. Molecules, 20(8), 14697-14749. [Link]

  • OpenStax. (2023, September 20). 16.6 Nucleophilic Aromatic Substitution. In Organic Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, June 30). Stille Coupling. Retrieved from [Link]

  • ResearchGate. (n.d.). Palladium‐catalyzed cross‐coupling of phenylboronic acid and styrene in.... Retrieved from [Link]

  • Miyaura, N., et al. (1981). The Palladium-Catalyzed Cross-Coupling Reaction of Phenylboronic Acid with Haloarenes in the Presence of Bases. Synthetic Communications, 11(7), 513-519. [Link]

  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

  • Cesa, E. D., et al. (2014). Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. Beilstein Journal of Organic Chemistry, 10, 387-395. [Link]

  • Miyaura, N., Yanagi, T., & Suzuki, A. (1981). The Palladium-Catalyzed Cross-Coupling Reaction of Phenylboronic Acid with Haloarenes in the Presence of Bases. Synthetic Communications, 11(7), 513-519. Retrieved from [Link]

  • ResearchGate. (n.d.). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. Request PDF. Retrieved from [Link]

  • J&K Scientific LLC. (2025, March 23). Stille Cross-Coupling. Retrieved from [Link]

  • Jung, J. Y., & Yoon, C. H. (2008). Chemoselective Three-Component Coupling via A Tandem Pd Catalyzed Boron-Heck and Suzuki Reaction. Tetrahedron Letters, 49(22), 3584-3587. [Link]

  • Lee, S., et al. (2020). Highly Selective Room-Temperature Suzuki–Miyaura Coupling of Bromo-2-sulfonyloxypyridines for Unsymmetrical Diarylpyridines. The Journal of Organic Chemistry, 85(11), 7432-7440. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Cherpak, V., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Molecules, 26(23), 7380. [Link]

  • RSC Publishing. (n.d.). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Retrieved from [Link]

  • Bera, S., et al. (2022). Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. ACS Omega, 7(27), 23831-23841. [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Lee, J. C. H., et al. (2016). Palladium-Catalyzed Suzuki–Miyaura Coupling of Aryl Esters. Journal of the American Chemical Society, 138(51), 16575-16578. [Link]

  • Villalobos, C. N., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances, 14(38), 27367-27371. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • Srifa, W., et al. (2024). Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations. Scientific Reports, 14(1), 478. [Link]

  • ResearchGate. (n.d.). The Suzuki coupling reactions of aryl bromides with phenylboronic acid. Retrieved from [Link]

  • SciELO. (n.d.). Pd-catalyzed Suzuki cross-Coupling reaction of bromostilbene: insights on the nature of the boron Species. Retrieved from [Link]

  • Chemical Substance Information. (n.d.). (3-BROMO-5-METHOXY-4-PYRIDINYL)BORONIC ACID. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Preventing protodeboronation of 3-Bromo-5-methoxycarbonyl-4-methyl-phenylboronic acid during coupling

Welcome to the Troubleshooting Center. As a Senior Application Scientist, I frequently encounter cross-coupling failures involving highly functionalized, electron-deficient substrates.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Troubleshooting Center. As a Senior Application Scientist, I frequently encounter cross-coupling failures involving highly functionalized, electron-deficient substrates.

Working with 3-Bromo-5-methoxycarbonyl-4-methyl-phenylboronic acid presents a "perfect storm" of chemoselectivity challenges. The electron-withdrawing ester and bromo groups significantly lower the pKa of the boronic acid, making it highly susceptible to base-catalyzed protodeboronation (PDB)[1]. Furthermore, the presence of an internal aryl bromide means this molecule is an AB-type monomer; aggressive conditions will trigger unwanted oligomerization.

This guide provides the mechanistic causality behind these failures and field-proven protocols to establish a self-validating, high-yielding Suzuki-Miyaura coupling system.

Part 1: Mechanistic Insight & Causality

To solve protodeboronation, we must first understand the kinetic competition occurring in your reaction flask. Protodeboronation is primarily a base-catalyzed protonolysis of the C–B bond. Under aqueous basic conditions, the boronic acid converts to a boronate anion. For electron-deficient substrates, the electron-withdrawing groups stabilize the transition state of C–B cleavage, exponentially accelerating degradation[1].

Fig 1: Kinetic competition between transmetalation and protodeboronation pathways.

Part 2: Troubleshooting FAQs

Q1: Why am I seeing >50% protodeboronation when using standard Na₂CO₃/H₂O conditions? A1: Standard aqueous Na₂CO₃ creates a high pH environment (pH > 10). Because your substrate is highly electron-deficient, its pKa is likely < 8.0. At pH 10, it exists entirely as the reactive boronate anion. According to kinetic profiling by [1], base-catalyzed PDB rates peak when the pH exceeds the pKa. Furthermore, aqueous base risks saponifying your methoxycarbonyl (ester) group.

Q2: Is water strictly necessary for this Suzuki-Miyaura coupling? A2: No. While water facilitates the formation of the active boronate, it is also the primary proton source for PDB[2]. For highly sensitive substrates, switching to strictly anhydrous conditions using fluoride bases (e.g., CsF) or anhydrous Cs₂CO₃ in polar aprotic solvents (like Dioxane) suppresses the protonation pathway entirely.

Q3: I am using Pd(OAc)₂ with P(t-Bu)₃. Could my catalyst be causing the degradation? A3: Yes. Recent high-throughput computational and kinetic studies demonstrate that highly bulky phosphine ligands (like P(t-Bu)₃) can paradoxically accelerate palladium-catalyzed protodeboronation[3][4]. You must switch to a ligand that balances steric bulk with rapid transmetalation, such as XPhos.

Q4: How do I prevent the molecule from oligomerizing with itself? A4: Because your substrate contains a 3-bromo group, it is an AB-type monomer. To prevent homocoupling, your external electrophile must be an aryl iodide (which undergoes oxidative addition much faster than a bromide). You must also run the reaction at room temperature (20–25 °C) using a highly active pre-catalyst like XPhos Pd G3 to ensure the catalyst selectively activates the iodide over the internal bromide.

Data Summaries: Optimization Matrices

Table 1: Base & Solvent Selection Matrix

Base / Solvent System pH / pKa Environment PDB Risk Ester Hydrolysis Risk Recommendation
Na₂CO₃ / H₂O-Dioxane High (~10.5) Critical High Avoid
K₃PO₄ / H₂O-THF Moderate (~9.5) High Moderate Not Recommended
K₂CO₃ (Biphasic) Moderate (Phase Transfer) Low Low Viable Alternative[5]

| CsF / Anhydrous Dioxane | Aprotic | Minimal | None | Optimal |

Table 2: Catalyst Selection Guide

Pre-catalyst / Ligand Ox. Addition Selectivity (I vs Br) Transmetalation Rate Metal-Catalyzed PDB Risk Best Use Case
Pd(PPh₃)₄ Poor (Requires high temp) Slow Moderate Avoid
Pd(dppf)Cl₂ Moderate Fast Low Standard couplings
XPhos Pd G3 Excellent (Active at RT) Very Fast Low Optimal

| Pd / P(t-Bu)₃ | Poor (Activates Br easily) | Fast | High[4] | Avoid |

Part 3: Self-Validating Experimental Protocol

To guarantee success, we employ a self-validating methodology . By running a parallel control reaction without the electrophile, you isolate the PDB pathway. If the control shows degradation but the main reaction succeeds, transmetalation is successfully outcompeting PDB. If both degrade, your solvent/base system is insufficiently anhydrous.

Fig 2: Systematic troubleshooting workflow to suppress protodeboronation.

Step-by-Step Methodology: Anhydrous Room-Temperature Coupling

Reagents Required:

  • Nucleophile: 3-Bromo-5-methoxycarbonyl-4-methyl-phenylboronic acid (1.1 equiv)

  • Electrophile: Target Aryl Iodide (1.0 equiv)

  • Catalyst: XPhos Pd G3 (2–5 mol%)

  • Base: Anhydrous CsF (3.0 equiv, flame-dried)

  • Solvent: Anhydrous 1,4-Dioxane (sparged with N₂ for 15 mins)

Procedure:

  • Set Up the Self-Validation Control: Prepare two oven-dried Schlenk flasks. Label them Flask A (Reaction) and Flask B (Control) .

  • Charge Solids:

    • To Flask A , add the boronic acid, aryl iodide, XPhos Pd G3, and CsF.

    • To Flask B , add the boronic acid, XPhos Pd G3, and CsF (Omit the aryl iodide).

  • Purge: Evacuate and backfill both flasks with dry N₂ (repeat 3 times).

  • Solvent Addition: Add the degassed, anhydrous 1,4-Dioxane to both flasks to achieve a 0.1 M concentration.

  • Reaction Execution: Stir both flasks vigorously at 25 °C (Room Temperature). Causality: Low temperature prevents the oxidative addition of the internal 3-bromo group, preventing oligomerization while suppressing thermal PDB.

  • Monitoring: After 2 hours, take a 20 µL aliquot from both flasks, dilute with LC-MS grade acetonitrile, and analyze via HPLC/UPLC.

    • Validation Check:Flask B should show >90% intact boronic acid. If PDB is <5% here, your anhydrous technique is perfect. Flask A should show rapid conversion to the desired cross-coupled product.

  • Workup: Filter the reaction mixture through a short pad of Celite to remove Pd and salts, washing with EtOAc. Concentrate under reduced pressure.

Part 4: References
  • Cox, P. A.; Reid, M.; Leach, A. G.; Campbell, A. D.; King, E. J.; Lloyd-Jones, G. C. "Base-Catalyzed Aryl-B(OH)₂ Protodeboronation Revisited: From Concerted Proton-Transfer to Liberation of a Transient Arylanion." Journal of the American Chemical Society.[Link]

  • Ser, C. T. et al. "Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation." ChemRxiv / Journal of the American Chemical Society.[Link]

  • "Kinetic and Mechanistic Investigations to Enable a Key Suzuki Coupling for Sotorasib Manufacture: What a Difference a Base Makes." Organic Process Research & Development.[Link]

Sources

Optimization

Technical Support Center: Optimizing Suzuki Couplings with 3-Bromo-5-methoxycarbonyl-4-methyl-phenylboronic acid

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies for Suzuki-Miyaura cross-coupling reactions involving the sterically...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies for Suzuki-Miyaura cross-coupling reactions involving the sterically hindered and electronically challenging substrate, 3-Bromo-5-methoxycarbonyl-4-methyl-phenylboronic acid.[1][2]

Frequently Asked Questions (FAQs)

Q1: What makes the Suzuki coupling of 3-Bromo-5-methoxycarbonyl-4-methyl-phenylboronic acid particularly challenging?

A: This substrate presents a combination of steric and electronic challenges that can impede the Suzuki-Miyaura coupling reaction.[1] The methyl and methoxycarbonyl groups ortho to the boronic acid create significant steric hindrance, which can slow down key steps in the catalytic cycle.[1][3] Additionally, the electron-withdrawing nature of the methoxycarbonyl group can deactivate the boronic acid, further complicating the reaction.[1]

Q2: What are the initial and most critical parameters to focus on for optimization?

A: The selection of the palladium catalyst and ligand system is the most critical factor for success with sterically hindered substrates.[1] The choice of base and solvent system are also crucial and highly interdependent parameters that must be optimized.[1][4]

Q3: What are the common side reactions I should be aware of?

A: The most prevalent side reactions are protodeboronation (replacement of the boronic acid group with a hydrogen) and homo-coupling of the starting materials.[5][6] Understanding the conditions that favor these side reactions is key to minimizing their formation.[6]

Troubleshooting Guide

This section provides a systematic approach to resolving common issues encountered during the Suzuki coupling of 3-Bromo-5-methoxycarbonyl-4-methyl-phenylboronic acid.

Issue 1: Low to No Product Yield

Low conversion is a frequent challenge with sterically demanding Suzuki couplings, primarily due to the decreased reaction rate caused by steric hindrance around the reaction centers.[1]

Initial Diagnostic Checks:

  • Reagent Quality: Verify the purity and integrity of your palladium source, ligands, and base. Ensure solvents are anhydrous.

  • Inert Atmosphere: Confirm that the reaction was performed under strictly oxygen-free conditions, as oxygen can deactivate the palladium(0) catalyst.[5]

Troubleshooting Workflow:

G start Low/No Yield catalyst Optimize Catalyst/Ligand System start->catalyst First Step base Screen Different Bases catalyst->base If no improvement solvent Vary Solvent System base->solvent If still low temperature Adjust Temperature & Time solvent->temperature Fine-tuning success Improved Yield temperature->success Optimization

Figure 1: A decision-tree workflow for troubleshooting low-yield Suzuki couplings.

Step 1: Catalyst and Ligand Selection

Standard catalysts like Pd(PPh₃)₄ are often ineffective for hindered substrates.[1] The use of bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) is crucial.[1][3] These ligands promote the formation of the active monoligated palladium species, which accelerates the rate-limiting steps of the catalytic cycle.[3]

Catalyst/Ligand SystemRationaleRecommended Starting Conditions
Pd(OAc)₂ / SPhos or XPhos Bulky, electron-rich biarylphosphine ligands are excellent for sterically demanding couplings.[1][3]2 mol% Pd(OAc)₂, 4 mol% Ligand
Buchwald Precatalysts (e.g., XPhos Pd G3) These are highly active and air-stable precatalysts that efficiently generate the active Pd(0) species.[6]1-2 mol%
Pd-NHC Complexes (e.g., PEPPSI-iPr) N-heterocyclic carbene ligands offer high stability and activity, particularly for challenging substrates.[6][7]1-2 mol%

Step 2: Base Selection

The base activates the boronic acid, facilitating the crucial transmetalation step.[8] The choice of base can significantly influence the reaction outcome.

BaseStrengthComments
K₃PO₄ StrongOften the base of choice for difficult couplings, but ensure it is finely ground and anhydrous.[9]
K₂CO₃ ModerateA common and effective base, often used in aqueous solvent mixtures.[4]
Cs₂CO₃ StrongCan be highly effective, particularly with electron-rich aryl chlorides.[2]
t-BuOK Very StrongEffective in some systems, especially with NHC ligands.[7]

Step 3: Solvent System Optimization

The solvent influences reagent solubility and catalyst stability. Anhydrous conditions are generally preferred to minimize protodeboronation.

SolventProperties
Dioxane or Toluene Common non-polar aprotic solvents for Suzuki couplings.[1]
2-MeTHF A greener alternative to THF with a higher boiling point.[10]
Dioxane/Water mixtures Biphasic systems can be effective, but the presence of water can increase the risk of protodeboronation.[11]

Step 4: Temperature and Reaction Time

While higher temperatures can increase reaction rates, they can also promote catalyst decomposition and side reactions.[9] For challenging couplings, extended reaction times may be necessary.[1]

Issue 2: Significant Protodeboronation

The presence of a significant amount of the deborylated arene byproduct indicates that the C-B bond is being cleaved and replaced by a C-H bond.[5] This is a major cause of low yields.[5]

Causes and Mitigation Strategies:

  • Excess Water and Strong Base: This combination is a primary driver of protodeboronation.[9]

    • Solution: Use anhydrous solvents and reagents.[5] Switch to a milder base like KF or K₂CO₃.[9]

  • High Temperatures: Elevated temperatures can accelerate the rate of protodeboronation.[9]

    • Solution: Operate at the lowest effective temperature (e.g., 60-80 °C).[9]

  • Inefficient Catalyst System: A slow catalyst allows more time for the boronic acid to decompose.[9]

    • Solution: Employ a highly active catalyst system (see Issue 1) to ensure the desired coupling outpaces decomposition.[9]

  • Boronic Acid Instability: Some boronic acids are inherently unstable under reaction conditions.

    • Solution: Consider converting the boronic acid to a more stable derivative, such as a pinacol boronate ester or a potassium trifluoroborate salt.[6] These are generally more resistant to protodeboronation.[5]

Issue 3: Formation of Homo-coupling Byproducts

The formation of biaryls from the coupling of two identical molecules (either the aryl bromide or the boronic acid) is another common side reaction.

Causes and Mitigation Strategies:

  • Presence of Oxygen: Oxygen can promote the homo-coupling of boronic acids.[6]

    • Solution: Ensure the reaction is rigorously degassed and maintained under an inert atmosphere.[5]

  • High Catalyst Loading: This can sometimes favor homo-coupling pathways.

    • Solution: Use the lowest effective catalyst loading (typically 1-2 mol%).

  • Palladium(II) Species: The presence of Pd(II) at the start of the reaction can lead to homo-coupling.[6]

    • Solution: Using Pd(0) sources or precatalysts that rapidly generate Pd(0) can minimize this issue.[6]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This protocol is a general starting point and should be optimized for your specific substrates.[1]

G A Combine Aryl Halide, Boronic Acid, & Base in a dry flask B Evacuate & Backfill with Inert Gas (3x) A->B C Add Anhydrous, Degassed Solvent B->C D Add Catalyst/Ligand under Inert Gas C->D E Heat to Desired Temperature D->E F Monitor by TLC/LC-MS E->F G Aqueous Workup & Purification F->G

Figure 2: A general experimental workflow for setting up a Suzuki-Miyaura coupling reaction.

Reaction Setup:

  • To a dry reaction vessel equipped with a stir bar, add the aryl halide (1.0 equiv.), 3-Bromo-5-methoxycarbonyl-4-methyl-phenylboronic acid (1.2-1.5 equiv.), and the chosen base (2.0-3.0 equiv.).[1][9]

  • Seal the vessel and purge with an inert gas (argon or nitrogen) for 10-15 minutes, or perform three evacuate/backfill cycles.[1][5]

  • Add the anhydrous, degassed solvent via syringe. The reaction concentration is typically between 0.1 and 0.5 M.[1]

  • Under a positive flow of inert gas, add the palladium precursor and ligand, or the precatalyst.[5]

  • Stir the mixture at the desired temperature (e.g., 80-110 °C) and monitor the reaction progress by TLC or LC-MS.[1]

  • Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer, filter, and concentrate under reduced pressure.[9]

  • Purify the crude product by column chromatography.[9]

References

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Reddit. (2024, June 12). For the pro's (Suzuki). r/Chempros. Retrieved from [Link]

  • Vasilevsky, V. V., et al. (2016). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry, 81(24), 12345-12359.
  • ResearchGate. (n.d.). The Suzuki coupling reactions of aryl bromides with phenylboronic acid. Retrieved from [Link]

  • Hartwig, J. F., et al. (2003). High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source. Organometallics, 22(4), 643-653.
  • Kotha, S., et al. (2002). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron, 58(48), 9633-9695.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • WuXi STA. (n.d.). Development, Problem-solving and Successful Scale-up of a Sterically Hindered Suzuki Coupling Reaction. Retrieved from [Link]

  • Reddit. (2023, July 15). Protodeboronation product. r/Chempros. Retrieved from [Link]

  • Roughley, S. D., & Jordan, A. M. (2016). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1 (pp. 1-34). Royal Society of Chemistry.
  • Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. Retrieved from [Link]

  • Buchwald, S. L., et al. (2004). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 37(11), 805-818.
  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 136(20), 7414-7427.
  • Tu, T., et al. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Organic Letters, 14(16), 4250-4253.
  • Perera, D., et al. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback.
  • ResearchGate. (n.d.). Optimization of reaction conditions for the Suzuki-Miyaura coupling of 4-bromoacetophenone with phenylboronic acid, catalyzed by 1. Retrieved from [Link]

Sources

Troubleshooting

Troubleshooting low reactivity of sterically hindered 3-Bromo-5-methoxycarbonyl-4-methyl-phenylboronic acid

Welcome to the Application Scientist Support Portal. Working with highly functionalized, sterically encumbered building blocks requires precision.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Portal. Working with highly functionalized, sterically encumbered building blocks requires precision. 3-Bromo-5-methoxycarbonyl-4-methyl-phenylboronic acid presents a unique "perfect storm" of synthetic challenges: it is a bifunctional AB-type monomer[1], it possesses severe steric hindrance at the bromide site due to the ortho-methyl group[2], and its electron-withdrawing ester makes the boronic acid highly susceptible to degradation[3].

This guide provides field-proven, causality-driven solutions to rescue your cross-coupling reactions.

Mechanistic Pitfalls & Troubleshooting Workflow

TroubleshootingFlow SM 3-Bromo-5-methoxycarbonyl- 4-methyl-phenylboronic acid Poly Issue 1: Oligomerization (AB Monomer Self-Coupling) SM->Poly Bifunctional Reactivity OxAdd Issue 2: Stalled Reaction (Ortho-Methyl Steric Shield) SM->OxAdd Steric Hindrance Proto Issue 3: Protodeboronation (Electron-Withdrawing Ester) SM->Proto Lewis Acidic Boron Hydro Issue 4: Product Loss (Ester Hydrolysis) SM->Hydro Base Sensitivity Sol1 Protect Boronic Acid (e.g., MIDA Boronate) Poly->Sol1 Sol2 Use Buchwald/NHC Ligands (e.g., SPhos, XPhos, IPr) OxAdd->Sol2 Sol3 Anhydrous Conditions (e.g., KF in Dioxane) Proto->Sol3 Sol4 Avoid Strong Aqueous Bases (Use K3PO4 or Cs2CO3) Hydro->Sol4

Fig 1. Decision tree for mitigating competing side reactions in bifunctional haloboronic acids.

Frequently Asked Questions (FAQs) & Causality Analysis

Q1: When attempting a cross-coupling with this molecule and an external aryl halide, I observe a complex mixture of high-molecular-weight species. Why is this happening? Causality: You are experiencing AB-monomer self-condensation. Because your molecule contains both an electrophilic site (the bromide) and a nucleophilic site (the boronic acid), it acts as a bifunctional building block. Under standard Suzuki-Miyaura conditions, the molecule will polymerize with itself faster than it reacts with your target substrate[1]. Solution: You must temporarily deactivate the boronic acid moiety. The most robust method is converting the boronic acid into an N-methyliminodiacetic acid (MIDA) boronate[4]. MIDA rehybridizes the boron from sp2 to sp3, eliminating its Lewis acidic p-orbital and completely halting transmetalation[5].

Q2: I protected the boronic acid, but now the bromide won't react with my external coupling partner. How do I force the oxidative addition? Causality: The low reactivity is caused by the ortho-methyl group at the C4 position, which creates a severe steric shield around the C3-bromide bond[2]. Standard catalysts like Pd(PPh3)4 cannot easily adopt the required coplanar transition state for oxidative addition due to ligand clashing. Solution: Transition to dialkylbiaryl phosphine ligands (Buchwald ligands) such as SPhos or XPhos[6], or Arsa-Buchwald analogs[7]. These ligands are highly electron-rich (accelerating oxidative addition) and their unique biaryl framework supports a monoligated Pd(0)L1 active species that easily accommodates sterically hindered substrates[6]. Alternatively, Pd-NHC (N-Heterocyclic Carbene) complexes provide immense steric relief and strong σ-donation[8].

Q3: My boronic acid is disappearing, but I get no product. LC-MS shows a mass corresponding to the deboronated starting material. What is destroying my boronic acid? Causality: You are observing protodeboronation—the cleavage of the C-B bond to form a C-H bond[3]. The electron-withdrawing methoxycarbonyl and bromo groups increase the Lewis acidity of the boron, accelerating the formation of the base-catalyzed "ate" complex intermediate, which is prone to hydrolysis[9]. Furthermore, recent mechanistic studies reveal that the very bulky phosphine ligands (like XPhos) required to overcome your steric hindrance paradoxically accelerate palladium-catalyzed protodeboronation by disfavoring the productive transmetalation pathway[10],[11]. Solution: Switch to strictly anhydrous conditions using a fluoride base (e.g., CsF or KF in anhydrous dioxane) to prevent the formation of the aqueous "ate" complex[12].

Q4: The coupling seems successful by TLC, but I lose my product during the aqueous workup. Where did it go? Causality: The methoxycarbonyl group at C5 has hydrolyzed into a carboxylic acid. Standard Suzuki bases like NaOH or Na2CO3 in aqueous mixtures at elevated temperatures (80-100 °C) will rapidly saponify the methyl ester[4]. The resulting carboxylate salt is highly water-soluble and remains in the aqueous layer during organic extraction. Solution: Use mild, non-nucleophilic bases such as anhydrous K3PO4 or Cs2CO3. If aqueous conditions are mandatory, lower the temperature to 40-50 °C and limit reaction times[13].

Catalytic Cycle & Iterative Coupling Strategy

CatalyticCycle Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition Overcome by XPhos Pd0->OxAdd Aryl Bromide TransMet Transmetalation Slowed by Sterics OxAdd->TransMet Pd(II) Intermediate RedElim Reductive Elimination Product Release TransMet->RedElim RedElim->Pd0 Cross-Coupled Product MIDA MIDA Boronate Inactive towards Transmetalation Deprotect Mild Base (NaHCO3) Unmasks B(OH)2 MIDA->Deprotect Aqueous Base Deprotect->TransMet Active Boronic Acid

Fig 2. Iterative Suzuki-Miyaura catalytic cycle utilizing MIDA-protected boronic acids.

Quantitative Catalyst & Condition Selection

To successfully couple this molecule, the catalyst and base must be carefully paired to balance steric tolerance against the risk of protodeboronation and ester hydrolysis[9],[6].

Catalyst / Ligand SystemSteric Tolerance (Ox. Add.)Protodeboronation RiskRecommended BaseMechanistic Notes
Pd(PPh3)4 LowLowNa2CO3 (aq)Fails for ortho-methyl bromides; ester hydrolysis highly likely.
Pd2(dba)3 / SPhos HighModerateK3PO4 (anhydrous)Excellent for hindered aryl bromides; mild base prevents ester hydrolysis[6].
Pd(OAc)2 / XPhos Very HighHighKF (anhydrous)Best for extreme sterics; anhydrous conditions strictly required to mitigate Pd-catalyzed protodeboronation[11].
[Pd(IPr)(cin)Cl]* (NHC)HighModerateCs2CO3NHC ligand provides strong σ-donation, stabilizing Pd intermediates without extreme bulk[8].

Validated Experimental Protocols

Protocol A: Synthesis of the MIDA Boronate (Protection)

This protocol temporarily deactivates the boronic acid to prevent AB-monomer polymerization[4].

  • Setup: In a round-bottom flask equipped with a Dean-Stark trap, add 3-Bromo-5-methoxycarbonyl-4-methyl-phenylboronic acid (1.0 equiv) and N-methyliminodiacetic acid (MIDA, 1.2 equiv).

  • Solvent: Suspend the mixture in a 10:1 mixture of Toluene and DMSO (0.1 M concentration).

  • Reflux: Heat the mixture to reflux (approx. 110 °C) for 12-24 hours, continuously removing water via the Dean-Stark trap.

  • Self-Validation Checkpoint: A successful protection is visually validated by the transition from a cloudy suspension to a clear solution. TLC (EtOAc/Hexane) should show a highly polar spot (the MIDA boronate) that does not streak, characteristic of the sp3-hybridized boron[5].

  • Workup: Concentrate the solvent under reduced pressure. Precipitate the product by adding cold diethyl ether, filter, and dry under vacuum.

Protocol B: Sterically Hindered Suzuki-Miyaura Coupling

This protocol utilizes Buchwald ligands to overcome the ortho-methyl steric shield while preventing ester hydrolysis[6],[14].

  • Preparation: In a glovebox or under strict Schlenk conditions, charge a vial with the MIDA-protected aryl bromide (1.0 equiv), the external boronic acid partner (1.5 equiv), Pd(OAc)2 (5 mol%), XPhos (10 mol%), and anhydrous KF (3.0 equiv).

  • Solvent: Add anhydrous, degassed 1,4-Dioxane (0.2 M).

  • Reaction: Seal the vial and heat to 80 °C for 16 hours.

  • Self-Validation Checkpoint: Monitor the reaction by LC-MS.

    • Diagnostic Mass 1: The presence of a mass corresponding to [M-Br+H]+ indicates protodehalogenation (catalyst is active, but transmetalation is failing).

    • Diagnostic Mass 2:[M-B(OH)2+H]+ indicates protodeboronation of your external partner (base is too wet; ensure KF is strictly anhydrous)[9].

  • Workup: Cool to room temperature, filter through a pad of Celite to remove palladium black and salts, and concentrate for column chromatography.

References

  • Protodeboronation. Wikipedia. URL: [Link]

  • Burke, M. D. et al. "A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki−Miyaura Coupling of B-Protected Haloboronic Acid Building Blocks." Journal of the American Chemical Society, 2007. URL: [Link]

  • Ser, C. T. et al. "Bulky phosphine ligands promote palladium-catalyzed protodeboronation." ChemRxiv, 2024. URL: [Link]

  • "Quantitative In Silico Prediction of the Rate of Protodeboronation by a Mechanistic Density Functional Theory-Aided Algorithm." Journal of Physical Chemistry A, 2022. URL: [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. URL: [Link]

  • Gillis, E. P. & Burke, M. D. "A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of B-Protected Haloboronic Acid Building Blocks." ACS Publications, 2007. URL: [Link]

  • Ser, C. T. et al. "Bulky phosphine ligands promote palladium-catalyzed protodeboronation." ChemRxiv, 2024. URL: [Link]

  • Gillis, E. P. & Burke, M. D. "A simple and modular strategy for small molecule synthesis: Iterative Suzuki-Miyaura coupling of B-protected haloboronic acid building blocks." Illinois Experts, 2007. URL: [Link]

  • Gillis, E. P. & Burke, M. D. "A simple and modular strategy for small molecule synthesis: iterative Suzuki-Miyaura coupling of B-protected haloboronic acid building blocks." PubMed, 2007. URL: [Link]

  • Walker, S. D., Barder, T. E., Martinelli, J. R., Buchwald, S. L. "A rationally designed universal catalyst for Suzuki-Miyaura coupling processes." Angewandte Chemie International Edition, 2004. URL: [Link]

  • "Something Unique or Methyl, Butyl, Futile? Born again Boron." Scientific Update - UK, 2022. URL: [Link]

  • "Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect." ResearchGate, 2024. URL: [Link]

  • "Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates." Organic Syntheses, 2015. URL: [Link]

  • Sumida, A. et al. "Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction." Dalton Transactions, 2023. URL: [Link]

Sources

Optimization

Best purification and recrystallization techniques for 3-Bromo-5-methoxycarbonyl-4-methyl-phenylboronic acid

Welcome to the technical support guide for 3-Bromo-5-methoxycarbonyl-4-methyl-phenylboronic acid. This document is designed for researchers, medicinal chemists, and process development scientists to navigate the common c...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for 3-Bromo-5-methoxycarbonyl-4-methyl-phenylboronic acid. This document is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges associated with the purification and handling of this versatile building block. Boronic acids, while powerful reagents in cross-coupling reactions, present unique purification hurdles due to their inherent chemical properties.[1] This guide provides field-proven troubleshooting advice and detailed protocols to ensure you achieve the highest possible purity for your downstream applications.

Understanding the Molecule: Key Physicochemical Properties

Before troubleshooting, it's crucial to understand the characteristics of 3-Bromo-5-methoxycarbonyl-4-methyl-phenylboronic acid. The substituents on the phenyl ring dictate its solubility, stability, and reactivity.

  • Electron-Withdrawing Groups (EWG): The bromo and methoxycarbonyl groups are both electron-withdrawing. This increases the Lewis acidity of the boron atom, making the molecule more prone to certain interactions but also influencing the stability of its anhydride form.[2][3]

  • Solubility: Like most arylboronic acids, this compound is expected to be soluble in polar organic solvents such as ethyl acetate, diethyl ether, and acetone, with poor solubility in nonpolar solvents like hexanes and pentane.[4][5]

  • Stability: Phenylboronic acids are generally stable solids but can undergo protodeboronation under harsh acidic or basic conditions, or upon prolonged exposure to silica gel.[4]

The Boroxine Challenge: A Reversible Dehydration

A primary challenge in handling any boronic acid is its tendency to form a cyclic trimeric anhydride, known as a boroxine, through dehydration.[1][6] This process is reversible and is often driven by heat or the use of non-polar, aprotic solvents.[4][7]

The presence of boroxine can lead to:

  • Broadened peaks in ¹H NMR spectra.

  • Inconsistent analytical data.

  • Altered reactivity in subsequent reactions.

Fortunately, the equilibrium can be shifted back toward the desired boronic acid. Recrystallization from aqueous or protic solvent systems generally favors the monomeric acid form.[4][6]

Caption: Decision workflow for selecting the appropriate purification protocol.

Protocol A: Optimized Recrystallization

This protocol uses a two-solvent system, which often provides superior purification and recovery compared to a single solvent. [8] Variation 1: Hot Filtration & Slow Cooling

  • Place the crude boronic acid in an Erlenmeyer flask with a stir bar.

  • Add a minimal amount of a hot solvent in which the compound has good solubility (e.g., Ethyl Acetate or Acetone). Bring the solution to a gentle boil to dissolve the solid completely.

  • Add a non-polar anti-solvent (e.g., Hexanes or Pentane) dropwise while heating until a persistent cloudiness appears.

  • Add a few more drops of the primary hot solvent until the solution becomes clear again.

  • Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing with a small amount of cold anti-solvent.

  • Dry the crystals under high vacuum.

Protocol B: Acid-Base Extraction for Impurity Removal

This method is excellent for removing neutral organic impurities. [9]

  • Dissolve the crude boronic acid in a suitable organic solvent like diethyl ether or ethyl acetate (approx. 10-20 mL per gram).

  • Transfer the solution to a separatory funnel.

  • Extract the organic layer with a 1M aqueous solution of sodium hydroxide (NaOH) (3 x 20 mL). The boronic acid will deprotonate and move into the aqueous layer as its sodium boronate salt.

  • Combine the aqueous layers and wash once with the organic solvent (e.g., diethyl ether) to remove any remaining neutral impurities.

  • Cool the aqueous layer in an ice bath and slowly acidify with 2M hydrochloric acid (HCl) while stirring until the pH is ~2. The pure boronic acid should precipitate out as a solid.

  • Collect the solid by vacuum filtration.

  • Wash the solid with cold water to remove any inorganic salts.

  • Dry the purified product thoroughly under high vacuum.

Protocol C: Purification via Diethanolamine Adduct

For particularly challenging purifications where recrystallization and extraction fail, forming a crystalline adduct with diethanolamine can be highly effective. [10][11]

  • Dissolve the crude boronic acid in a minimal amount of a suitable solvent (e.g., THF or ethyl acetate).

  • Add one equivalent of diethanolamine. The diethanolamine-boronate ester adduct should precipitate from the solution. The process can be aided by adding an anti-solvent like hexanes.

  • Isolate the solid adduct by filtration and wash with the anti-solvent. At this stage, the adduct is often highly pure.

  • To recover the free boronic acid, suspend the adduct in ethyl acetate and wash it with a saturated aqueous solution of boric acid or a dilute acid like 1M HCl. This breaks the adduct, with the diethanolamine moving into the aqueous phase. [10]5. Separate the organic layer, dry it over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the pure boronic acid.

Frequently Asked Questions (FAQs)

Q: What are the best analytical techniques to assess the purity of my final product? A: A combination of methods is recommended:

  • ¹H NMR: To check for organic impurities and the presence of boroxine (broad peaks).

  • HPLC: High-Performance Liquid Chromatography is excellent for quantifying purity and detecting non-volatile impurities. [12][13]A C18 reverse-phase column with a water/acetonitrile or water/methanol gradient is a good starting point.

  • LC-MS: To identify the mass of the parent compound and any impurities.

  • ¹¹B NMR: Can be used to detect boric acid, which is silent in ¹H NMR. [4] Q: What are the optimal conditions for storing 3-Bromo-5-methoxycarbonyl-4-methyl-phenylboronic acid? A: To minimize degradation and dehydration to the boroxine, store the compound in a tightly sealed container in a cool, dry place, preferably in a desiccator or under an inert atmosphere (e.g., argon or nitrogen). Refrigeration is recommended for long-term storage.

Q: Can I use column chromatography to purify this compound? A: While possible, it is often challenging. Boronic acids interact strongly with standard silica gel, which can lead to streaking, low recovery, and even decomposition (protodeboronation). [4][14]If chromatography is necessary, consider using reverse-phase (C18) silica or deactivating the normal-phase silica by pre-treating it with a small amount of acid or using an eluent containing acetic acid. [14]However, the methods described above are generally more reliable and scalable.

References

  • Vertex AI Search. (2025). Analytical methods for determining the purity of Boric acid.
  • Hall, D. G. (Ed.). (2005). Structure, Properties, and Preparation of Boronic Acid Derivatives. In Boronic Acids: Preparation and Applications in Organic Synthesis, and Medicine. Wiley-VCH.
  • Prakash, T. P., et al. (2022). Improved Purification of GalNAc-Conjugated Antisense Oligonucleotides Using Boronic Acids. Organic Process Research & Development, 26(2), 273-282. [Link]

  • Khan, R. A., et al. (2016). How to purify boronic acids/boronate esters? ResearchGate. [Link]

  • BenchChem. (2025).
  • Wurdig, V. (2015). Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. University of Twente.
  • Srinivas, P., et al. (2005). Process for purification of boronic acid and its derivatives.
  • University of San Diego. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls.
  • Kua, J., et al. (2005). Formation of Para-Substituted Triphenylboroxines: A Computational Study. The Journal of Physical Chemistry A, 109(41), 9443-9449. [Link]

  • Chemistry Stack Exchange. (2025). Challenging purification of organoboronic acids. [Link]

  • Waters Corporation. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. [Link]

  • Chemistry Stack Exchange. (2014). How to recrystallize boric acid into flakes?[Link]

  • Reddit. (2025). HELP: Purifying boronic acids sucks. r/OrganicChemistry. [Link]

  • Hall, D. G. (2011). Structure, Properties, and Preparation Of Boronic Acid Derivatives.
  • Tokunaga, Y. (2013). FROM FUNDAMENTAL STUDIES TO APPLICATIONS IN SUPRAMOLECULAR AND SYNTHETIC ORGANIC CHEMISTRY. HETEROCYCLES, 87(5), 989-1014.
  • ResearchGate. (n.d.). Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution.
  • Organic Syntheses. (n.d.). (3,4,5-trifluorophenyl)boronic acid. [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Suzuki-Miyaura Couplings with 3-Bromo-5-methoxycarbonyl-4-methyl-phenylboronic acid

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals experiencing high levels of byproduct formation when utilizing 3-Bromo-5-methoxycarbonyl-4-methyl-pheny...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals experiencing high levels of byproduct formation when utilizing 3-Bromo-5-methoxycarbonyl-4-methyl-phenylboronic acid in Suzuki-Miyaura cross-coupling reactions.

Because this specific substrate is bifunctional (containing both an electrophilic bromide and a nucleophilic boronic acid) and heavily substituted, it is highly susceptible to parasitic side reactions. As a Senior Application Scientist, I have structured this guide to help you diagnose the exact failure mode, understand the underlying mechanistic causality, and implement self-validating protocols to achieve high-fidelity cross-coupling.

Diagnostic Triage: Identifying the Byproduct

Before altering your reaction parameters, you must analyze your LC-MS data to identify the specific type of homocoupling occurring. 3-Bromo-5-methoxycarbonyl-4-methyl-phenylboronic acid can fail via two distinct pathways:

  • Oxidative Homocoupling (Dimerization): If your byproduct mass corresponds to the coupling of two boronic acid moieties with the loss of two B(OH)2​ groups (yielding a symmetric biaryl dibromide), your reaction is suffering from the Palladium-Peroxo Pathway [1] or sacrificial reduction of a Pd(II) precatalyst[2].

  • Self-Condensation (Oligomerization): If the byproduct mass shows repeating units with the sequential loss of HBr and B(OH)2​ , the substrate's own bromide is outcompeting your target aryl halide. This is a kinetic issue inherent to AB-type bifunctional monomers.

Mechanistic Causality: Why Does Homocoupling Occur?

To engineer a solution, we must first understand the thermodynamic and kinetic drivers of these side reactions.

The Aerobic Palladium-Peroxo Pathway A standard nitrogen balloon is often insufficient to displace dissolved oxygen in the solvent. In the presence of trace O2​ , the active Pd(0) catalyst is rapidly oxidized into a highly oxophilic Pd(II) -peroxo complex[1]. This complex readily coordinates with the boron atom of your substrate. A subsequent transmetalation with a second equivalent of the boronic acid, followed by reductive elimination, irreversibly yields the homocoupled dimer and regenerates Pd(0) [3].

Sacrificial Precatalyst Reduction If you are utilizing a Pd(II) precatalyst (such as Pd(OAc)2​ or Pd(dppf)Cl2​ ) without an exogenous reducing agent, the catalytic cycle requires the consumption of two equivalents of your boronic acid simply to reduce the Pd(II) center to the catalytically active Pd(0) state[2].

G Pd0 Pd(0) Catalyst PdII_peroxo Pd(II)-Peroxo Pd0->PdII_peroxo O2 (Aerobic) Cross_OA Oxidative Addition (Target Ar-X) Pd0->Cross_OA Target Ar-X (Anaerobic) Transmetal Transmetalation (2x Boronic Acid) PdII_peroxo->Transmetal Homocoupled Homocoupled Dimer Transmetal->Homocoupled Homocoupled->Pd0 Cross_TM Transmetalation (1x Boronic Acid) Cross_OA->Cross_TM Cross_Product Cross-Coupled Product Cross_TM->Cross_Product Cross_Product->Pd0

Divergent pathways: Aerobic Pd-peroxo homocoupling vs. anaerobic cross-coupling catalytic cycles.

Strategic Mitigation & Parameter Optimization

To suppress these byproducts, we must implement a multi-tiered approach that controls both the thermodynamics of the catalyst and the kinetics of the reagents.

Quantitative Parameter Optimization

The following table summarizes the critical parameter shifts required to move from a standard, failure-prone setup to an optimized, high-fidelity system:

Reaction ParameterSuboptimal ConditionOptimized ConditionMechanistic Impact on Homocoupling
Atmosphere Balloon PurgeSubsurface Sparging (N2/Ar)Physically eliminates the O2​ required for the Pd-peroxo pathway[4].
Pd Source Pd(OAc)2​ (Pd(II)) Pd2​(dba)3​ (Pd(0))Prevents the sacrificial consumption of boronic acid for catalyst reduction[2].
Substrate Addition All-at-once (Batch)Syringe Pump (1-2 hours)Keeps instantaneous boronic acid concentration low, minimizing bimolecular collisions[5].
Ligand Selection PPh3​ XPhos or SPhosSteric bulk hinders coordination of two boronic acids; electron richness accelerates cross-coupling[5].
Chemical Additive NonePotassium Formate (1 eq)Acts as a mild reductant for trace Pd(II) without consuming the boronic acid substrate[4].

Validated Experimental Protocol

Protocol: Anaerobic Slow-Addition Suzuki-Miyaura Coupling

Self-Validating System Design: This protocol uses a syringe pump to establish kinetic control. The system is self-validating because the pump rate directly dictates the steady-state concentration of the boronic acid. If homocoupling is still detected via LC-MS, the operator can quantitatively reduce the infusion rate until the byproduct is entirely eliminated, proving kinetic dominance of the cross-coupling pathway.

  • Preparation & Degassing : To an oven-dried Schlenk flask, add your target aryl halide (1.0 eq), Pd2​(dba)3​ (0.02 eq), XPhos (0.08 eq), and anhydrous K3​PO4​ (2.0 eq). Purge the flask with argon for 15 minutes. Add 1,4-dioxane to achieve a 0.1 M concentration relative to the halide. Sparge the solvent directly with an argon line (subsurface) for a minimum of 30 minutes[5].

  • Catalyst Pre-Activation : Heat the mixture to 80 °C for 10 minutes to ensure the generation of the active Pd(0)Ln​ catalyst prior to introducing the boronic acid.

  • Substrate Preparation : In a separate argon-purged vial, dissolve 3-Bromo-5-methoxycarbonyl-4-methyl-phenylboronic acid (1.2 eq) in thoroughly degassed 1,4-dioxane/water (5:1 v/v)[5].

  • Kinetic Addition : Load the boronic acid solution into a gas-tight syringe. Using a programmed syringe pump, infuse the solution dropwise into the main reaction flask over a period of 2 hours[5].

  • Completion & Workup : Stir the reaction for an additional 1 hour post-addition. Monitor via LC-MS to confirm the absence of the dimer mass. Quench with deionized water, extract with ethyl acetate, dry over Na2​SO4​ , and purify via flash column chromatography.

G Step1 1. Deoxygenation Subsurface sparging of solvents with Argon Step2 2. Catalyst Selection Use Pd(0) or add K-Formate reductant Step1->Step2 Step3 3. Kinetic Control Syringe pump addition of boronic acid (2h) Step2->Step3 Step4 4. Reaction Maintain inert atmosphere & monitor via LC-MS Step3->Step4 Step5 5. Isolation Quench, extract, and purify cross-product Step4->Step5

Optimized experimental workflow for suppressing homocoupling via kinetic and thermodynamic control.

Frequently Asked Questions (FAQs)

Q: Can I use potassium formate to salvage a reaction if I am forced to use a Pd(II) precatalyst? A: Yes. If your laboratory only has access to a Pd(II) source like Pd(dppf)Cl2​ , adding 1 to 2 equivalents of potassium formate acts as a highly effective, mild reducing agent. It rapidly reduces Pd(II) to the active Pd(0) state prior to the catalytic cycle, completely preventing the sacrificial consumption of your boronic acid[4].

Q: Why is my substrate polymerizing instead of cross-coupling with my target aryl halide? A: Because 3-Bromo-5-methoxycarbonyl-4-methyl-phenylboronic acid contains both a reactive electrophile (bromide) and a nucleophile (boronic acid), it acts as an AB-type monomer. If the oxidative addition of your target aryl halide is kinetically slow, the palladium catalyst will activate the bromide on your substrate instead, leading to self-condensation. Utilizing highly active, bulky ligands (like XPhos) and maintaining a large excess of your target aryl halide relative to the instantaneous concentration of the boronic acid (via the slow-addition protocol) will suppress this polymerization[5].

Q: Does the steric bulk of the methoxycarbonyl and methyl groups impact the coupling efficiency? A: Absolutely. The methyl group at the 4-position and the methoxycarbonyl at the 5-position create a highly sterically demanding environment. This steric bulk inherently slows down the desired transmetalation step. When the desired cross-coupling pathway is slow, parasitic pathways (like oxidative homocoupling or protodeborylation) have more time to compete. This makes the rigorous exclusion of oxygen and the use of highly active ligands non-negotiable for this specific substrate.

References

  • Title: Suzuki-Miyaura cross-coupling: Practical Guide Source: Yoneda Labs URL
  • Title: Strategies to minimize homocoupling in Suzuki reactions of boronic acids Source: Benchchem URL
  • Title: Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes Source: ACS Publications URL
  • Title: Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction.
  • Title: Suzuki–Miyaura Coupling | Synthetic Methods in Drug Discovery: Volume 1 Source: RSC Books URL

Sources

Optimization

Optimal catalyst and ligand selection for 3-Bromo-5-methoxycarbonyl-4-methyl-phenylboronic acid cross-coupling

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals working with the bifunctional building block 3-Bromo-5-methoxycarbonyl-4-methylphenylboronic acid (and it...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals working with the bifunctional building block 3-Bromo-5-methoxycarbonyl-4-methylphenylboronic acid (and its pinacol ester derivatives)[1].

Because this molecule possesses both an electrophilic site (aryl bromide) and a nucleophilic site (boronic acid), it presents unique chemoselectivity and steric challenges. This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to help you achieve optimal catalyst and ligand selection.

Molecular Diagnostics & Strategic Overview

Before initiating your coupling reaction, it is critical to analyze the steric and electronic microenvironments of the substrate:

  • The Boronic Acid (C1): Sterically unhindered. It is primed for rapid transmetalation if activated correctly.

  • The Aryl Bromide (C3): Sterically hindered by the ortho-methyl group at C4. This hindrance significantly raises the activation energy required for the oxidative addition and reductive elimination steps of the palladium catalytic cycle[2],[3].

  • The Methoxycarbonyl Group (C5): An electron-withdrawing ester that is highly sensitive to saponification (hydrolysis) under harsh aqueous basic conditions[4].

Depending on your synthetic sequence, you must choose between two divergent pathways: Path A (chemoselective coupling of the boronic acid while preserving the bromide) or Path B (forcing the coupling of the sterically hindered bromide)[5],[6].

G Substrate 3-Bromo-5-methoxycarbonyl- 4-methylphenylboronic acid PathA PATH A: Boronic Acid Coupling (Preserves internal Bromide) Substrate->PathA Target C-B bond PathB PATH B: Bromide Coupling (Overcomes ortho-sterics) Substrate->PathB Target C-Br bond CatA Catalyst: Pd(dppf)Cl2 Base: Mild (KF or Na2CO3) Temp: 60-80°C PathA->CatA CatB Catalyst: Pd2(dba)3 + SPhos Base: Strong (K3PO4) Temp: 90-110°C PathB->CatB ProdA Product: Aryl-Bromide Intact (Ready for iterative coupling) CatA->ProdA ProdB Product: Fully Coupled Biaryl (Sterically congested) CatB->ProdB

Reaction divergence pathway for bifunctional bromoarylboronic acids.

Catalyst & Ligand Selection Matrix

To achieve the desired chemoselectivity, the catalytic system must be tuned to either exploit or overcome the steric bottleneck at the C3-bromide position.

ObjectiveRecommended Catalyst/LigandBaseSolventRationale (Causality)
Path A: React Boronic Acid, Preserve BromidePd(dppf)Cl₂ or Pd(PPh₃)₄ KF or Na₂CO₃Dioxane/H₂OBidentate or bulky standard ligands form PdL₂ complexes that are too large to easily insert into the ortho-methyl hindered C-Br bond, ensuring the internal bromide remains intact[2],[5].
Path B: React Hindered BromidePd₂(dba)₃ + SPhos (or XPhos)K₃PO₄TolueneBuchwald ligands form highly reactive, monoligated Pd(0)L₁ species. Secondary Pd-arene interactions accelerate both oxidative addition and reductive elimination[7],[3].
Alternative Path B: Ultra-HinderedPd-NHC Complexes (e.g., PEPPSI-IPr)K-OtBuTHFN-Heterocyclic Carbenes provide immense steric bulk and strong σ-donor properties, forcing the coupling of even tetra-ortho-substituted biaryls[2],[8].

Troubleshooting & FAQs

Q1: My reaction is yielding a complex mixture of oligomers and homocoupled products instead of the desired cross-coupled biaryl. What is happening? A1: You are experiencing uncontrolled polymerization. Because your substrate is an AB-type monomer (containing both a boronic acid and a halide), it can react with itself. To prevent this during Path A , you must use a less active catalyst (like Pd(dppf)Cl₂) that cannot easily insert into the hindered internal bromide[2]. Additionally, use a highly reactive external coupling partner (e.g., an unhindered aryl iodide) and add your bifunctional boronic acid slowly via syringe pump to keep its steady-state concentration low.

Q2: I am successfully coupling the hindered bromide (Path B), but my methoxycarbonyl ester is disappearing. How do I prevent ester hydrolysis? A2: The methoxycarbonyl group is highly susceptible to saponification when using standard aqueous bases like NaOH, KOH, or even hot Na₂CO₃. To preserve base-labile groups, switch to anhydrous powdered Potassium Fluoride (KF) or Cesium Carbonate (Cs₂CO₃)[4]. KF effectively activates the boron atom by forming a reactive fluoroborate intermediate, facilitating transmetalation without providing the nucleophilic hydroxide ions that destroy esters[4].

Q3: The Suzuki coupling of the hindered bromide is stalling at 30% conversion. Should I increase the temperature or add more Pd(PPh₃)₄? A3: Adding more Pd(PPh₃)₄ will not solve the issue. The primary reason for low conversion in sterically demanding Suzuki couplings is the failure of the reductive elimination step due to steric repulsion[2],[3]. You must switch your ligand architecture. Employ bulky, electron-rich phosphine ligands like SPhos or XPhos , which are specifically designed to overcome this steric bottleneck[2],[7].

G Pd0 Pd(0)L Active Catalyst PdII_OA Pd(II) Oxidative Addition Complex Pd0->PdII_OA Oxidative Addition (Steric bottleneck at C-Br) Requires SPhos/XPhos PdII_TM Pd(II) Transmetalation Complex PdII_OA->PdII_TM Transmetalation (Base activation via KF) PdII_TM->Pd0 Reductive Elimination (Accelerated by bulky ligands)

Catalytic cycle highlighting steric bottlenecks and required interventions.

Validated Experimental Protocols

Protocol A: Chemoselective Coupling of the Boronic Acid (Preserving the Bromide)

This self-validating protocol ensures the internal hindered bromide remains unreacted while the boronic acid couples to an external aryl iodide.

  • Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 3-Bromo-5-methoxycarbonyl-4-methylphenylboronic acid (1.0 equiv) and the external unhindered aryl iodide (1.2 equiv).

  • Catalyst & Base: Add Pd(dppf)Cl₂ (0.05 equiv) and anhydrous KF (3.0 equiv). Note: KF is chosen specifically to prevent hydrolysis of the methoxycarbonyl group[4].

  • Solvent: Evacuate and backfill the flask with Argon (3x). Add degassed 1,4-Dioxane (0.2 M concentration).

  • Reaction: Heat the mixture to 60 °C. Monitor via LC-MS. The mild temperature and bulky bidentate ligand will prevent oxidative addition into the ortho-methyl bromide[2],[5].

  • Workup: Upon consumption of the boronic acid (typically 4-6 hours), cool to room temperature, filter through a pad of Celite, and concentrate. Purify via flash chromatography.

Protocol B: Coupling of the Sterically Hindered Bromide

This protocol is used when the internal bromide must be reacted with an external boronic acid, requiring an advanced ligand system to overcome steric hindrance.

  • Preparation: In a nitrogen-filled glovebox, charge a vial with the 3-Bromo-5-methoxycarbonyl-4-methylphenyl derivative (1.0 equiv), an external arylboronic acid (1.5 equiv), and anhydrous K₃PO₄ (3.0 equiv).

  • Catalyst & Ligand: Add Pd₂(dba)₃ (0.02 equiv, providing 4 mol% Pd) and SPhos (0.08 equiv). Note: The 1:2 Pd to ligand ratio is critical for forming the active monoligated species[7].

  • Solvent: Add anhydrous, degassed Toluene (0.1 M). Seal the vial with a PTFE-lined cap.

  • Reaction: Remove from the glovebox and heat to 100 °C in an oil bath for 12-24 hours. The electron-rich nature of SPhos will force oxidative addition, while its spatial bulk will accelerate the sterically congested reductive elimination[3].

  • Workup: Cool to room temperature, dilute with Ethyl Acetate, wash with water and brine, dry over Na₂SO₄, and purify via silica gel chromatography.

References

  • Tollefson, E. J., et al. "Biphenylene-Substituted Ruthenocenylphosphine for Suzuki−Miyaura Coupling of Sterically Hindered Aryl Bromides." The Journal of Organic Chemistry, ACS Publications, 2009. Available at: [Link]

  • Wang, Z., et al. "Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki–Miyaura Couplings with Sterically Hindered Substrates." Organic Letters, ACS Publications, 2012. Available at: [Link]

  • So, C. M., et al. "Chemoselective Suzuki Coupling of Polyhalogenated Aryl Triflates." PolyU Institutional Repository, 2016. Available at: [Link]

  • Organic Chemistry Portal. "Suzuki Coupling - Mechanism and Recent Literature." Organic Chemistry Portal. Available at: [Link]

  • Saito, B., Fu, G. C. "Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides." Journal of the American Chemical Society, ACS Publications, 2002. Available at: [Link]

  • Ogawa, M., et al. "Highly Selective Room-Temperature Suzuki–Miyaura Coupling of Bromo-2-sulfonyloxypyridines for Unsymmetrical Diarylpyridines." ACS Omega, ACS Publications, 2020. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparing coupling efficiency: 3-Bromo-5-methoxycarbonyl-4-methyl-phenylboronic acid vs pinacol esters

Title: Comparative Coupling Efficiency: 3-Bromo-5-methoxycarbonyl-4-methyl-phenylboronic Acid vs. Its Pinacol Ester Executive Summary & Structural Causality In advanced drug discovery and complex organic synthesis, the s...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Comparative Coupling Efficiency: 3-Bromo-5-methoxycarbonyl-4-methyl-phenylboronic Acid vs. Its Pinacol Ester

Executive Summary & Structural Causality

In advanced drug discovery and complex organic synthesis, the selection of the optimal boron coupling partner is rarely a trivial choice between a free boronic acid and its pinacol (Bpin) ester. This is especially true for highly functionalized scaffolds like 3-Bromo-5-methoxycarbonyl-4-methyl-phenylboronic acid .

As a Senior Application Scientist, I approach this molecule by first analyzing its stereoelectronic environment:

  • Sterics: The boronic acid moiety at C1 is flanked by protons at C2 and C6, meaning it is relatively unhindered.

  • Electronics: The meta-positioned electron-withdrawing groups (the bromide at C3 and the methoxycarbonyl at C5) significantly increase the Lewis acidity of the boron center.

  • Chemoselectivity Risk: The presence of an internal C-Br bond introduces a severe risk of self-condensation (oligomerization) if the cross-coupling cycle is not kinetically optimized.

This guide objectively compares the free boronic acid against its Bpin ester counterpart, providing mechanistic causality, quantitative data, and self-validating protocols to ensure synthetic success.

Mechanistic Causality: The Reactivity-Stability Trade-Off

The core difference in coupling efficiency between these two species lies in the kinetics of the transmetalation step and their susceptibility to protodeboronation .

Transmetalation Kinetics

Free boronic acids possess a highly accessible, Lewis-acidic boron atom that rapidly forms the crucial palladium-ate pre-transmetalation complex[1]. In contrast, the steric bulk imparted by the four methyl groups on the pinacol ester severely retards direct transmetalation[2]. To enter the catalytic cycle, Bpin esters typically require in situ hydrolysis to the free boronic acid, making their apparent reaction rate significantly slower.

The Protodeboronation Pathway

Because our target molecule is highly electron-deficient, the C-B bond is inherently labile under basic conditions. While esterification to a Bpin group is traditionally assumed to confer absolute stability, recent kinetic studies reveal a nuanced reality: Bpin esters undergo a "pre-hydrolytic" protodeboronation pathway. They slowly hydrolyze to the free boronic acid, which then rapidly degrades[3]. Therefore, the Bpin ester acts as a slow-release reservoir rather than an invincible shield.

Transmetalation Pd_Ox Pd(II) Oxidative Addition Complex Pre_Trans_OH Pre-transmetalation Complex (Fast) Pd_Ox->Pre_Trans_OH Pre_Trans_Pin Sterically Hindered Complex (Slow) Pd_Ox->Pre_Trans_Pin B_OH Arylboronic Acid Ar-B(OH)2 B_OH->Pre_Trans_OH B_Pin Aryl Pinacol Ester Ar-Bpin B_Pin->Pre_Trans_Pin Hydrolysis In situ Hydrolysis (Base/H2O) B_Pin->Hydrolysis Activation Transmetalation Transmetalation Event Pre_Trans_OH->Transmetalation Pre_Trans_Pin->Transmetalation Direct? Hydrolysis->B_OH Activation

Caption: Divergent transmetalation pathways for free boronic acids vs pinacol esters.

Quantitative Performance Comparison

The following table synthesizes the kinetic and practical performance metrics of the two boron species when subjected to standard Suzuki-Miyaura conditions[1],[2],[4].

Performance Metric3-Bromo-5-methoxycarbonyl-4-methyl-phenylboronic acidPinacol Ester Derivative
Transmetalation Rate ( kobs​ ) Fast (~ 5.8×10−4s−1 )Slow (Rate-limited by hydrolysis)
Base Stability (Protodeboronation) Low (Rapid degradation in aqueous base)Moderate (Delayed by hydrolysis barrier)
Self-Condensation Risk Low (If coupled with highly reactive Ar-I)High (Prolonged Pd(II) lifetime allows C-Br activation)
Atom Economy High (100% active boron species)Lower (Requires cleavage of pinacol mass)
Purification & Storage Difficult (Prone to trimerization into boroxines)Excellent (Highly crystalline, bench-stable)

Chemoselectivity: Mitigating the Self-Condensation Risk

The most critical variable in coupling this specific substrate is the internal C-Br bond. If the transmetalation step is too slow, the Pd(0) catalyst will undergo oxidative addition into the substrate's own bromide, leading to disastrous oligomerization.

The Causality: Using the free boronic acid ensures that transmetalation outpaces internal oxidative addition. Conversely, the slow-release nature of the Bpin ester leaves the Pd catalyst starved of the boron nucleophile, increasing the probability of self-coupling.

Workflow Start Substrate Evaluation Eval Assess Self-Coupling Risk (C-Br bond) Start->Eval BOH Use Free Boronic Acid Eval->BOH High Risk BPin Use Pinacol Ester Eval->BPin Low Risk Opt1 Aqueous Base Rapid Transmetalation BOH->Opt1 Opt2 Anhydrous Base Controlled Release BPin->Opt2

Caption: Decision matrix for selecting boron species based on chemoselectivity.

Self-Validating Experimental Protocols

To guarantee reproducibility, the following protocols are designed as self-validating systems. They include specific In-Process Controls (IPCs) to identify exact points of mechanistic failure.

Protocol A: Rapid Coupling of the Free Boronic Acid (Recommended)

Objective: Maximize transmetalation rate to outcompete protodeboronation and self-condensation.

  • Preparation: In an oven-dried Schlenk flask, combine the external electrophile (must be an Aryl Iodide to outcompete the internal bromide, 1.0 equiv) and 3-Bromo-5-methoxycarbonyl-4-methyl-phenylboronic acid (1.5 equiv).

  • Solvent System: Add a degassed mixture of Toluene/H2O (4:1, 0.2 M). Causality: The biphasic system partitions the boronic acid into the organic layer, protecting it from bulk aqueous degradation while allowing interfacial activation.

  • Base Addition: Add Na2​CO3​ (2.5 equiv).

  • Catalyst Initiation: Heat the mixture to 80°C. Only then add Pd(dppf)Cl2​ (5 mol%). Causality: Adding the catalyst to a hot, fully solubilized mixture prevents the Pd(0) resting state from prematurely activating the internal C-Br bond.

  • In-Process Control (IPC) & Validation: Sample the organic layer at 20 minutes via LC-MS.

    • Validation Logic: If the mass of the protodeboronated starting material (des-boron byproduct) exceeds 15%, the base is too strong; switch to K3​PO4​ . If oligomers are detected, transmetalation is lagging; increase boronic acid equivalents to 2.0.

Protocol B: Controlled-Release Coupling of the Pinacol Ester

Objective: Utilize the Bpin ester's shelf-stability while promoting controlled hydrolysis to feed the catalytic cycle without triggering self-condensation.

  • Preparation: Combine the Aryl Iodide (1.0 equiv), the Bpin ester derivative (1.2 equiv), and anhydrous K3​PO4​ (3.0 equiv) in a vial.

  • Solvent System: Add anhydrous THF (0.2 M).

  • Catalyst & Additive: Add XPhos Pd G3 (2 mol%) and strictly 2.0 equivalents of H2​O . Causality: Limiting water strictly controls the pre-hydrolytic pathway[3], ensuring the free boronic acid is consumed by transmetalation exactly as fast as it is generated.

  • Reaction: Stir at 65°C for 4 hours.

  • In-Process Control (IPC) & Validation: Monitor via 11B NMR or LC-MS.

    • Validation Logic: If the Bpin ester remains unconsumed after 2 hours, the hydrolysis rate is too slow; add an additional 0.5 equiv of H2​O . If the free boronic acid accumulates but the cross-coupled product does not form, the catalytic cycle has stalled at transmetalation.

References

  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations Journal of the American Chemical Society (JACS), 2018 URL:[Link]

  • Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis Journal of the American Chemical Society (JACS), 2021 URL:[Link]

  • Selection of boron reagents for Suzuki–Miyaura coupling Chemical Society Reviews (RSC), 2014 URL:[Link]

Sources

Comparative

High-Resolution Thermal Stability Profiling of 3-Bromo-5-methoxycarbonyl-4-methyl-phenylboronic acid: A TGA/DSC Comparative Guide

Boronic acids are ubiquitous building blocks in modern organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions and the design of covalent organic frameworks (COFs). However, their thermal behavior is n...

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Author: BenchChem Technical Support Team. Date: April 2026

Boronic acids are ubiquitous building blocks in modern organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions and the design of covalent organic frameworks (COFs). However, their thermal behavior is notoriously complex. Upon heating, free boronic acids undergo a reversible dehydration to form cyclic trimeric anhydrides known as boroxines. Understanding the exact temperature and kinetics of this transition is critical for optimizing reaction conditions, preventing premature degradation, and ensuring accurate stoichiometric control.

This guide provides an in-depth comparative analysis of the thermal stability of 3-Bromo-5-methoxycarbonyl-4-methyl-phenylboronic acid (BMMPBA) against standard alternatives like Phenylboronic acid (PBA) and 4-Methylphenylboronic acid (4-MPBA), utilizing Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

The Causality of Thermal Degradation in Boronic Acids

As an Application Scientist, I frequently observe researchers misinterpreting initial TGA mass loss in boronic acids as catastrophic framework decomposition. In reality, the primary thermal event occurring between 100 °C and 160 °C is the dehydration of three boronic acid molecules to form one boroxine ring and three water molecules.

Computationally, the formation of boroxine in vacuo is endothermic (e.g., ΔH298∘​≈+12.2 kcal/mol for simple aliphatic systems) but is driven forward because it is entropically favored by approximately 7 kcal/mol due to the release of volatile water [1]. The reaction mechanism relies on the Lewis acidic nature of the boron atom, which accepts an electron pair from an adjacent boronic acid oxygen to form a tetravalent transition state before relaxing into the trimeric boroxine [2].

For highly substituted variants like BMMPBA, the steric bulk of the ortho-methyl and meta-bromo/methoxycarbonyl groups significantly restricts the rotational freedom of the boronic group. This steric hindrance, combined with altered intermolecular hydrogen-bonding networks in the crystal lattice, pushes the dehydration event to higher temperatures compared to unsubstituted PBA [3].

Pathway BA 3-Bromo-5-methoxycarbonyl- 4-methyl-phenylboronic acid Heat Thermal Energy (Δ) Endothermic Process BA->Heat TS Tetravalent Transition State (Lewis Acid-Base Interaction) Heat->TS Boroxine Substituted Boroxine Trimer (Stable Intermediate) TS->Boroxine Water 3 H2O (Volatilized) Observed via TGA Mass Loss TS->Water

Caption: Mechanistic pathway of BMMPBA dehydration into a trimeric boroxine via a tetravalent state.

Comparative Thermal Data

To objectively evaluate BMMPBA, we benchmark its thermal profile against PBA and 4-MPBA. The data below synthesizes the TGA/DSC responses under a nitrogen atmosphere at a standard heating rate of 10 °C/min.

Crucial Insight: The theoretical mass loss for BMMPBA dehydration is significantly lower than simpler acids due to its high molecular weight (MW = 286.91 g/mol ). Three molecules weigh 860.73 g/mol ; the loss of three water molecules (54 g/mol ) equates to a theoretical mass loss of only 6.27% .

CompoundOnset of Dehydration ( Tonset​ )Peak Dehydration Temp ( Tpeak​ DTG)TGA Mass Loss (%)Boroxine Decomposition Temp
Phenylboronic Acid (PBA) 105 °C118 °C~14.7%> 280 °C
4-Methylphenylboronic Acid 112 °C125 °C~13.2%> 295 °C
BMMPBA 138 °C 152 °C ~6.2% > 320 °C

Self-Validating Experimental Protocol: TGA/DSC Workflow

To ensure reproducibility and analytical trustworthiness, the following protocol is designed as a self-validating system. By coupling TGA with DSC, we simultaneously measure mass loss (confirming water volatilization) and heat flow (confirming the endothermic nature of dehydration), effectively eliminating false positives caused by trapped residual synthesis solvents.

Step-by-Step Methodology
  • Sample Preparation & Calibration : Calibrate the TGA/DSC instrument using indium and zinc standards for temperature and enthalpy. Weigh exactly 3.0–5.0 mg of BMMPBA into a pre-tared 70 µL alumina ( Al2​O3​ ) crucible. Causality: Alumina is chosen over aluminum to prevent catalytic interference or pan deformation at temperatures exceeding 300 °C during the final decomposition phase.

  • Atmospheric Control : Purge the furnace with high-purity Nitrogen ( N2​ ) at a flow rate of 50 mL/min for 15 minutes prior to the run. Causality: An inert atmosphere prevents oxidative degradation of the organic framework, isolating the dehydration and pure thermal cracking events.

  • Thermal Ramping : Heat the sample from 25 °C to 400 °C at a constant rate of 10 °C/min. Causality: A 10 °C/min rate provides the optimal balance between thermal resolution (separating close thermal events) and signal sensitivity in the DSC heat flow curve.

  • Data Deconvolution : Monitor the first derivative of the TGA curve (DTG) to pinpoint the exact temperature of maximum dehydration rate ( Tmax​ ). Correlate this precisely with the endothermic peak on the DSC curve.

G N1 Sample Preparation (3-5 mg, Alumina Crucible) N2 Purge Phase (N2 gas, 50 mL/min) N1->N2 N3 TGA/DSC Ramp (10 °C/min, 25-400 °C) N2->N3 N4 Dehydration Event (Endothermic, Mass Loss) N3->N4 138-160 °C N5 Boroxine Formation (Plateau in TGA) N4->N5 N6 Thermal Decomposition (Exothermic, Mass Loss) N5->N6 > 320 °C

Caption: Self-validating TGA/DSC experimental workflow for profiling BMMPBA thermal stability.

Discussion and Field-Proven Insights

  • Steric Stabilization : The TGA data reveals that BMMPBA exhibits a significantly delayed onset of dehydration (138 °C) compared to PBA (105 °C). The bromo and methoxycarbonyl groups create a rigid steric environment, increasing the activation energy required to form the tetravalent transition state necessary for boroxine cyclization [2].

  • Stoichiometric Implications : Because BMMPBA only loses ~6.2% of its mass upon boroxine formation (compared to nearly 15% for PBA), gravimetric errors during reaction setup are minimized if the compound has partially dehydrated during storage.

  • Storage & Usage Recommendations : While BMMPBA is substantially more thermally stable than simple boronic acids, it should still be stored desiccated at 2–8 °C. If precise stoichiometry is required for a sensitive catalytic cycle, consider pre-drying the compound under vacuum at 150 °C to intentionally convert it entirely to the boroxine form, then adjust your molar equivalents accordingly (1 mole boroxine = 3 moles boronic acid).

References

  • Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation The Journal of Physical Chemistry A - ACS Publications1

  • Boroxine formation reaction mechanism as calculated by DFT ResearchGate 2

  • Structure and Properties of 1,3-Phenylenediboronic Acid: Combined Experimental and Theoretical Investigations Crystals / Semantic Scholar3

Sources

Safety & Regulatory Compliance

Safety

3-Bromo-5-methoxycarbony-4-methyl-phenylboronic acid proper disposal procedures

As a Senior Application Scientist, I understand that the transition from bench-scale synthesis to regulated drug development requires more than just successful cross-coupling reactions; it demands rigorous, self-validati...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I understand that the transition from bench-scale synthesis to regulated drug development requires more than just successful cross-coupling reactions; it demands rigorous, self-validating safety and environmental compliance systems.

3-Bromo-5-methoxycarbonyl-4-methyl-phenylboronic acid (and its corresponding pinacol esters) is a highly functionalized building block frequently utilized in Suzuki-Miyaura cross-coupling for pharmaceutical synthesis[1]. However, the presence of the bromine atom fundamentally alters how this compound—and any solvent it touches—must be handled at the end of its lifecycle.

The following guide provides a comprehensive, causality-driven standard operating procedure (SOP) for the safe handling, segregation, and disposal of this specific halogenated arylboronic acid.

Chemical Profiling & Hazard Causality

To design a safe operational plan, we must first deconstruct the molecule to understand the causality behind its hazards and disposal requirements.

  • The Bromine Atom (Halogenation): This is the most critical functional group dictating disposal logistics. When combusted, halogenated compounds produce highly corrosive hydrobromic acid (HBr) gas and pose a severe risk of forming toxic dioxins and furans[2]. Therefore, any waste containing this compound must be strictly segregated into Halogenated Organic Waste streams, which are sent to specialized high-temperature incinerators equipped with alkaline scrubbers[3].

  • The Arylboronic Acid Moiety: Boronic acids are generally stable but act as mild systemic toxicants. They are harmful if swallowed and cause localized skin, eye, and respiratory irritation[4][5].

  • The Methoxycarbonyl (Ester) Group: While relatively stable, this group can undergo hydrolysis in the presence of strong acids or bases, meaning the chemical should be stored away from strong oxidizers and reactive aqueous waste streams[6].

Table 1: Chemical & Hazard Profile Summary
ParameterSpecification / ProtocolCausality / Rationale
Waste Classification Halogenated Organic WasteBromine content requires specialized thermal destruction to prevent dioxin formation[2].
Primary Hazards Acute Toxicity (Oral), IrritantBoronic acid moiety interacts with biological nucleophiles, causing irritation[5].
Incompatibilities Strong oxidizers, strong basesPrevents exothermic hydrolysis of the ester or premature oxidation of the boronic acid[6].
Environmental Risk Mobile in water systemsHigh water solubility of boronic acids means spills must never reach municipal drains[7].

Engineering Controls & Personal Protective Equipment (PPE)

Every protocol must be a self-validating system. Do not rely solely on PPE; prioritize engineering controls to eliminate exposure at the source.

  • Primary Engineering Control: All weighing, transferring, and reaction setups involving the dry powder must be conducted inside a certified Chemical Fume Hood to prevent the inhalation of aerosolized boronic acid dust[3][4].

  • PPE Matrix:

    • Gloves: Nitrile gloves (minimum 4 mil thickness). Inspect for micro-tears before handling.

    • Eye Protection: ANSI Z87.1 certified chemical splash goggles.

    • Body: Flame-resistant laboratory coat and closed-toe shoes[3].

Waste Segregation & Disposal Workflows

The most common point of failure in laboratory compliance is the cross-contamination of halogenated and non-halogenated waste streams. Mixing these streams not only violates environmental regulations but exponentially increases disposal costs, as the entire mixed volume must be treated as halogenated waste[2][6].

Caption: Decision tree for the segregation and routing of halogenated boronic acid waste streams.

Step-by-Step Methodology: Routine Operational Disposal
  • Characterize the Waste Stream: Identify whether the 3-Bromo-5-methoxycarbonyl-4-methyl-phenylboronic acid is in a solid state (e.g., expired reagent, contaminated weigh boats) or dissolved in a liquid solvent (e.g., post-reaction filtrate)[6].

  • Solid Waste Routing:

    • Place all contaminated solids (weighing paper, pipette tips, empty reagent bottles) into a heavy-duty, puncture-resistant bag or dedicated solid waste bin clearly labeled "Hazardous Solid Waste - Contains Halogenated Organics" [2][4].

  • Liquid Waste Routing:

    • Transfer any solvent containing dissolved 3-Bromo-5-methoxycarbonyl-4-methyl-phenylboronic acid into a chemically compatible, high-density polyethylene (HDPE) or glass carboy specifically designated for "Halogenated Organic Waste" [3].

    • Critical Rule: Never pour this mixture into the "Non-Halogenated" or "Aqueous" waste carboys.

  • Secondary Containment & Labeling:

    • Ensure the waste container is stored in a secondary spill tray to capture any catastrophic container failure.

    • Attach a hazardous waste tag immediately upon the first addition of waste. List "3-Bromo-5-methoxycarbonyl-4-methyl-phenylboronic acid" and the specific solvent used. Do not use abbreviations[6].

  • Venting and Storage:

    • Cap the liquid waste container with a vented cap to prevent pressure buildup from volatile solvents or unintended exothermic reactions. Store in a dedicated flammable/corrosive cabinet away from strong oxidizers[2].

Emergency Spill Response Protocol

In the event of a spill, rapid and methodical action prevents aerosol inhalation and environmental contamination. Because this compound is highly mobile in water, it must never be flushed down the sink[5][7].

Caption: Step-by-step emergency spill response workflow for halogenated solid organics.

Step-by-Step Methodology: Spill Cleanup
  • Isolate and Assess: Evacuate non-essential personnel from the immediate area. Ensure the fume hood or room ventilation is operating at maximum capacity. Verify your PPE (gloves, goggles, lab coat) is intact[4].

  • Containment: If the powder has spilled near a sink or floor drain, immediately block the drain. The environmental mobility of boronic acids makes aquatic contamination a severe regulatory liability[7].

  • Absorption and Collection (Dust-Free Method):

    • Do not dry sweep, as this aerosolizes the boronic acid powder.

    • Slightly dampen an inert absorbent pad or paper towel with water or a compatible solvent to bind the powder[5].

    • Carefully wipe up the material from the outside of the spill working toward the center.

  • Waste Transfer: Place all contaminated cleanup materials (pads, towels, gloves) into a sealable plastic bag. Label it as "Halogenated Solid Waste - Spill Debris" and place it in the appropriate hazardous waste bin[5][6].

  • Decontamination: Wash the affected surface thoroughly with soap and water to remove any residual boronic acid, then dry the area completely[5].

References

  • Loughborough University. (2021). Standard Operating Procedure SOP039: Handling, storage and disposal of laboratory hazardous waste chemicals. Retrieved from[Link]

  • Science Ready. Safe Handling & Disposal of Organic Substances. Retrieved from [Link]

  • Nipissing University. (2019). Hazardous Materials Disposal Guide. Retrieved from[Link]

Sources

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